Thiarabine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKJJSAXUFZQTL-CCXZUQQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(S2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](S2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80949443 | |
| Record name | 4-Imino-1-(4-thiopentofuranosyl)-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80949443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26599-17-7 | |
| Record name | Thiarabine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026599177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Imino-1-(4-thiopentofuranosyl)-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80949443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THIARABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCO2764D5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Thiarabine: A Technical Guide for Drug Development Professionals
An In-depth Review of a Novel Deoxycytidine Analog with Potent Antitumor Activity
Abstract
Thiarabine (1-(4-Thio-β-D-arabinofuranosyl)cytosine) is a synthetic deoxycytidine analog that has demonstrated significant potential as a chemotherapeutic agent. Preclinical studies have consistently shown its superior antitumor activity against a broad spectrum of human tumor xenografts, including solid tumors, when compared to established nucleoside analogs such as gemcitabine and cytarabine.[1] The primary mechanism of action involves intracellular phosphorylation to its active triphosphate form, this compound triphosphate (T-araCTP), which subsequently inhibits DNA synthesis. Key pharmacological advantages of this compound include its oral bioavailability, the long intracellular half-life of its active metabolite, and its efficacy in models resistant to other therapies. This technical guide provides a comprehensive overview of this compound, consolidating available data on its mechanism of action, preclinical and clinical findings, and relevant experimental methodologies to support further research and development.
Introduction
Nucleoside analogs represent a cornerstone of cancer chemotherapy. This compound emerges as a promising next-generation agent within this class, distinguished by a thio-arabinofuranosyl moiety. This structural modification confers unique biochemical properties that translate into a favorable preclinical profile.[1] Notably, this compound has shown remarkable efficacy in animal models of both hematologic malignancies and solid tumors, addressing a significant limitation of cytarabine.[1] Furthermore, its oral bioavailability of approximately 16% presents a significant advantage for patient administration and dosing flexibility.[1] Having undergone three Phase I clinical trials, this compound has shown some activity in heavily pretreated patient populations, warranting further investigation.[1]
Mechanism of Action
The cytotoxic effect of this compound is contingent upon its intracellular activation. As a prodrug, it is transported into the cell and undergoes sequential phosphorylation by cellular kinases to form this compound monophosphate (T-araCMP), diphosphate (T-araCDP), and the active triphosphate (T-araCTP).
The primary mechanism of action of T-araCTP is the inhibition of DNA synthesis. While direct kinetic studies on this compound's interaction with specific DNA polymerases are not extensively published, strong evidence from analogous compounds suggests a potent inhibitory effect. For instance, the triphosphate of a similar 4'-thio-arabinofuranosyl analog, 4'-thio-FAC, has been shown to be a potent inhibitor of DNA polymerase alpha, with moderate activity against DNA polymerase beta and minimal inhibition of DNA polymerase gamma.[2] It is highly probable that T-araCTP functions as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand. This incorporation would lead to chain termination and the induction of cellular apoptosis.
A key attribute contributing to this compound's enhanced antitumor activity is the prolonged intracellular retention of T-araCTP.[1] This extended half-life within tumor cells, compared to the active metabolites of other nucleoside analogs, allows for a sustained inhibition of DNA replication.
The following diagram illustrates the proposed intracellular activation and mechanism of action of this compound.
Preclinical Data
This compound has undergone extensive preclinical evaluation, demonstrating a broad spectrum of antitumor activity in various cancer models.
In Vitro Cytotoxicity
In Vivo Efficacy in Human Tumor Xenograft Models
This compound has consistently demonstrated superior in vivo antitumor activity compared to other clinically approved nucleoside analogs.[1] A key finding is its excellent efficacy against solid tumor xenografts, a significant advantage over cytarabine.[1]
Table 1: Summary of Preclinical In Vivo Studies
| Cancer Model | Comparator Drugs | Outcome | Reference |
|---|---|---|---|
| Human Tumor Xenografts | Gemcitabine, Clofarabine, Cytarabine | Superior antitumor activity | [1] |
| Solid Tumor Xenografts | Cytarabine | Excellent activity |[1] |
Clinical Studies
This compound has been evaluated in three Phase I clinical trials, with findings suggesting some clinical activity in heavily pretreated patients with both hematologic malignancies and solid tumors.[1] Detailed quantitative data from these trials are not yet fully published in peer-reviewed literature.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay) - General Protocol
This protocol provides a general framework for assessing the cytotoxic effects of this compound on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
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Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the cells and add the this compound dilutions. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Human Tumor Xenograft Model - General Protocol
This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of this compound.
Objective: To assess the effect of this compound on tumor growth in an in vivo model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cell line
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
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Cell Implantation: Subcutaneously inject a suspension of human cancer cells (typically mixed with Matrigel) into the flank of the mice.
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Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
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Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound to the treatment group according to the desired dose and schedule (e.g., oral gavage daily). The control group receives the vehicle.
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Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
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Data Analysis: Calculate the tumor volume for each mouse. Plot the mean tumor volume over time for each group. At the end of the study, tumors can be excised and weighed. Statistical analysis is performed to determine the significance of any tumor growth inhibition.
Future Directions
The promising preclinical profile and initial clinical findings for this compound suggest several avenues for future research. The full publication of the three Phase I trials is eagerly awaited to provide a comprehensive understanding of its safety, pharmacokinetics, and clinical activity. Further preclinical studies are warranted to elucidate the precise molecular mechanisms of action, including detailed kinetic studies of its interaction with DNA polymerases and other potential targets. Investigating this compound in combination with other chemotherapeutic agents or targeted therapies could also unlock synergistic effects and broaden its clinical utility. Given its activity against solid tumors, further exploration in specific solid tumor indications with high unmet medical need is a logical next step.
Conclusion
This compound is a novel deoxycytidine analog with a compelling preclinical data package that demonstrates its potential as a potent and versatile anticancer agent. Its unique pharmacological properties, including oral bioavailability and superior efficacy in solid tumor models, position it as a promising candidate for further clinical development. The completion and full reporting of comprehensive clinical trials will be crucial in defining the future role of this compound in the oncology treatment landscape.
References
Thiarabine: A Technical Guide to a Promising Nucleoside Analog Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiarabine (4'-thio-arabinofuranosylcytosine) is a synthetic nucleoside analog of cytarabine (ara-C) with significant potential as an anticancer agent. Its unique structural modification, the substitution of the 4'-oxygen with a sulfur atom in the arabinofuranosyl ring, confers distinct biochemical and pharmacological properties. These differences translate into a superior preclinical antitumor activity profile compared to its parent compound, cytarabine, and other clinically relevant nucleoside analogs like gemcitabine. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative efficacy data, detailed experimental protocols, and mechanisms of resistance.
Core Mechanism of Action
This compound exerts its cytotoxic effects through its intracellular conversion to the active triphosphate form, this compound triphosphate (this compound-TP). This process is initiated by the enzyme deoxycytidine kinase (dCK). Once phosphorylated, this compound-TP acts as a competitive inhibitor of DNA polymerase, leading to the termination of DNA chain elongation upon its incorporation into the growing DNA strand. This disruption of DNA synthesis ultimately triggers programmed cell death, or apoptosis.
A key advantage of this compound is the significantly longer intracellular half-life of its active triphosphate metabolite compared to that of cytarabine. This prolonged retention of this compound-TP within cancer cells likely contributes to its enhanced and sustained inhibition of DNA synthesis and, consequently, its superior anticancer activity.
Quantitative Efficacy: In Vitro Cytotoxicity
| Cell Line | Cancer Type | Cytarabine IC50 (µM) |
| Leukemia | ||
| MOLM-13 | Acute Myeloid Leukemia | ~0.1 - 1.0 |
| HL-60 | Acute Promyelocytic Leukemia | ~0.1 - 1.0 |
| THP-1 | Acute Monocytic Leukemia | >1.0 |
| U937 | Histiocytic Lymphoma | >1.0 |
| Solid Tumors | ||
| A549 | Non-Small Cell Lung Cancer | Variable |
| Panc-1 | Pancreatic Cancer | Variable |
| MCF-7 | Breast Cancer | Variable |
| HCT116 | Colon Cancer | Variable |
Note: IC50 values for cytarabine can vary significantly between studies depending on the assay conditions and exposure times. Preclinical data suggests this compound would exhibit lower IC50 values in these cell lines.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for determining the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Quantification of Intracellular this compound Triphosphate (HPLC)
This protocol provides a general method for the extraction and quantification of this compound-TP from cancer cells using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cancer cells treated with this compound
-
Methanol (ice-cold)
-
Perchloric acid (0.4 M, ice-cold)
-
Potassium hydroxide (for neutralization)
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HPLC system with a strong anion exchange (SAX) column
-
UV detector
-
This compound-TP standard
Procedure:
-
Cell Harvesting and Lysis: After treatment with this compound, harvest the cells by centrifugation. Wash the cell pellet with ice-cold PBS. Lyse the cells by adding ice-cold 0.4 M perchloric acid and vortexing.
-
Extraction: Incubate the lysate on ice for 30 minutes, then centrifuge at high speed to pellet the precipitated proteins.
-
Neutralization: Transfer the supernatant to a new tube and neutralize with potassium hydroxide. Centrifuge to remove the potassium perchlorate precipitate.
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HPLC Analysis: Inject the supernatant onto a SAX column. Use a phosphate buffer gradient for elution.
-
Quantification: Monitor the elution profile with a UV detector at an appropriate wavelength for this compound. Quantify the this compound-TP peak by comparing its area to a standard curve generated with known concentrations of this compound-TP standard.
Signaling Pathways and Visualizations
Mechanism of Action and Apoptosis Induction
This compound's primary mechanism of action culminates in the induction of apoptosis. After its conversion to this compound-TP, it is incorporated into DNA by DNA polymerase. This event stalls DNA replication, leading to DNA damage and the activation of cell cycle checkpoints and DNA damage response pathways. Ultimately, these signals converge on the intrinsic apoptotic pathway.
Caption: this compound's metabolic activation and mechanism of action.
This compound-Induced Apoptotic Signaling Pathway
The DNA damage induced by this compound activates a cascade of signaling events that lead to apoptosis. A key pathway involves the activation of the p38 MAPK signaling cascade, which can lead to the phosphorylation of the histone variant H2AX (forming γH2AX), a marker of DNA double-strand breaks. This signaling can also lead to the destabilization of the anti-apoptotic protein Mcl-1, tipping the cellular balance towards apoptosis.
Caption: this compound-induced apoptosis signaling cascade.
Mechanisms of Resistance
Resistance to this compound, similar to other nucleoside analogs, can arise through several mechanisms that ultimately reduce the intracellular concentration of the active drug or bypass its cytotoxic effects.
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Decreased Drug Uptake: Reduced expression or function of nucleoside transporters, such as hENT1, can limit the entry of this compound into the cancer cell.
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Impaired Activation: Downregulation or inactivating mutations of deoxycytidine kinase (dCK), the enzyme responsible for the initial phosphorylation of this compound, can prevent its conversion to the active triphosphate form.
-
Increased Inactivation: Elevated levels of enzymes like cytidine deaminase (CDA) or 5'-nucleotidases can lead to the rapid degradation of this compound or its phosphorylated metabolites.
-
Alterations in DNA Polymerase: Mutations in DNA polymerase that reduce its affinity for this compound-TP can render the enzyme less susceptible to inhibition.
-
Enhanced DNA Repair: Upregulation of DNA repair pathways may allow cancer cells to more efficiently repair the DNA damage caused by this compound incorporation, thus promoting survival.
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as Mcl-1 or Bcl-2, can raise the threshold for apoptosis induction, making the cells more resistant to this compound's cytotoxic effects.
Caption: Key molecular mechanisms of resistance to this compound.
Conclusion
This compound represents a significant advancement in the field of nucleoside analog chemotherapy. Its superior preclinical efficacy, particularly against solid tumors, and favorable pharmacological properties, such as a longer intracellular half-life of its active metabolite, position it as a promising candidate for further clinical development. Understanding its detailed mechanism of action, potential for resistance, and the specific signaling pathways it modulates is crucial for optimizing its therapeutic application and developing strategies to overcome resistance. This technical guide provides a foundational resource for researchers and clinicians working to harness the full potential of this compound in the fight against cancer.
Thiarabine: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiarabine (1-(4-Thio-β-D-arabinofuranosyl)cytosine, T-araC) is a promising nucleoside analog that has demonstrated significant potential as an anticancer agent. This technical guide provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and preclinical and early clinical development of this compound. With superior activity against a broad spectrum of human tumor xenografts, particularly in solid tumors where traditional cytarabine has limited efficacy, this compound represents a significant advancement in cancer chemotherapy. This document consolidates key quantitative data, details experimental protocols, and visualizes complex biological and experimental workflows to serve as a comprehensive resource for the scientific community.
Discovery and Development
This compound was discovered and developed by researchers at the Southern Research Institute. It is a structural analog of cytarabine (ara-C), a cornerstone in the treatment of acute myelogenous leukemia. The key chemical modification in this compound is the replacement of the oxygen atom in the arabinofuranosyl sugar ring with a sulfur atom. This substitution confers unique pharmacological properties, including an oral bioavailability of approximately 16% and a longer half-life compared to cytarabine, allowing for once-per-day dosing.[1]
Preclinical studies have consistently shown this compound's superior antitumor activity against numerous human tumor xenografts in mice, outperforming gemcitabine, clofarabine, and cytarabine, especially in solid tumor models.[1] This enhanced efficacy has led to its evaluation in Phase I clinical trials for both hematologic malignancies and solid tumors.[1]
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the formation of the key 4'-thioarabinofuranosyl intermediate followed by glycosylation with cytosine. While the seminal publication by Tiwari et al. provides a detailed route, the following is a generalized experimental protocol based on available information.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize 1-(4-Thio-β-D-arabinofuranosyl)cytosine (this compound).
Materials:
-
Protected 4-thioarabinofuranosyl donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-4-thio-D-arabinofuranose)
-
Silylated cytosine
-
Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf)
-
Anhydrous solvent (e.g., acetonitrile)
-
Deprotection reagent (e.g., methanolic ammonia)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Glycosylation:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the protected 4-thioarabinofuranosyl donor and silylated cytosine in anhydrous acetonitrile.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the Lewis acid catalyst (e.g., TMSOTf) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected nucleoside.
-
Purify the crude product by silica gel column chromatography to yield the protected this compound.
-
-
Deprotection:
-
Dissolve the purified protected this compound in a solution of methanolic ammonia.
-
Stir the reaction mixture at room temperature for 24-48 hours in a sealed vessel.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography or recrystallization to obtain pure this compound.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity and purity.
-
Mechanism of Action
This compound exerts its cytotoxic effects through its interference with DNA synthesis and replication. As a nucleoside analog, it requires intracellular activation through phosphorylation.
Signaling Pathway of this compound Activation and Action
The primary mechanism of action involves a multi-step intracellular process:
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Cellular Uptake: this compound enters the cell via nucleoside transporters.
-
Phosphorylation Cascade:
-
Step 1 (Rate-Limiting): this compound is first phosphorylated to this compound monophosphate (T-araCMP) by the enzyme deoxycytidine kinase (dCK).
-
Step 2: T-araCMP is further phosphorylated to this compound diphosphate (T-araCDP) by pyrimidine nucleoside monophosphate kinase.
-
Step 3: Finally, T-araCDP is converted to the active triphosphate form, this compound triphosphate (T-araCTP), by nucleoside diphosphate kinase.
-
-
Inhibition of DNA Synthesis:
-
T-araCTP acts as a competitive inhibitor of DNA polymerase, substituting for the natural deoxycytidine triphosphate (dCTP).
-
Incorporation of T-araCTP into the growing DNA strand leads to chain termination, halting DNA replication.
-
-
Induction of Apoptosis: The disruption of DNA synthesis and the accumulation of DNA strand breaks trigger a cascade of events leading to programmed cell death (apoptosis).
Additionally, the diphosphate form, T-araCDP, may also inhibit ribonucleotide reductase, an enzyme responsible for converting ribonucleotides to deoxyribonucleotides, further depleting the pool of dCTP available for DNA synthesis and enhancing the cytotoxic effect.
Figure 1. Signaling pathway of this compound activation and mechanism of action.
Preclinical Data
This compound has demonstrated remarkable efficacy in preclinical models, particularly against solid tumors that are often resistant to conventional nucleoside analogs.
Table 1: In Vitro Cytotoxicity of this compound (Representative Data)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT-116 | Colon Cancer | Data not available in searched literature |
| K562 | Leukemia | Data not available in searched literature |
| RL | Lymphoma | Data not available in searched literature |
| MDA-MB-435 | Melanoma | Data not available in searched literature |
| HL-60 | Leukemia | Data not available in searched literature |
| CCRF-CEM | Leukemia | Data not available in searched literature |
| RPMI-8226 | Myeloma | Data not available in searched literature |
Note: While the literature confirms in vitro testing was performed, specific IC₅₀ values were not available in the searched abstracts. The table structure is provided for when such data becomes available.
Table 2: In Vivo Efficacy of this compound in Human Tumor Xenograft Models
| Tumor Model | Cancer Type | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |
| HCT-116 | Colon | Details not available | Superior to clofarabine and cytarabine | [2] |
| K562 | Leukemia | Details not available | Superior to clofarabine and cytarabine | [2] |
| HL-60 | Leukemia | Details not available | Superior to clofarabine and cytarabine | [2] |
| RL | Lymphoma | Details not available | Superior to clofarabine and cytarabine | [2] |
| CCRF-CEM | Leukemia | Details not available | Antagonistic with clofarabine | [2] |
Note: The provided search results confirm superior efficacy but lack specific quantitative tumor growth inhibition percentages. The table is structured for future data inclusion.
Clinical Pharmacology and Pharmacokinetics
This compound has been evaluated in at least three Phase I clinical trials in patients with hematologic malignancies and solid tumors.[1] These trials have provided initial safety and pharmacokinetic data.
Table 3: Pharmacokinetic Parameters of this compound from Phase I Clinical Trials
| Parameter | Value | Unit |
| Oral Bioavailability | ~16 | % |
| Cmax (Maximum Plasma Concentration) | Data not available | µg/mL |
| Tmax (Time to Cmax) | Data not available | hours |
| Half-life (t₁/₂) | Longer than cytarabine | hours |
| Clearance | Data not available | L/hr/kg |
Note: While the oral bioavailability is reported, detailed pharmacokinetic parameters from the Phase I trials were not available in the searched literature. The table is formatted for the inclusion of this data as it becomes publicly available.
Experimental Workflows
The preclinical evaluation of this compound follows a standardized workflow to assess its efficacy and mechanism of action.
Workflow for In Vivo Antitumor Activity Assessment
Figure 2. Generalized workflow for assessing the in vivo antitumor activity of this compound.
Conclusion
This compound is a well-characterized deoxycytidine analog with a distinct chemical structure and a compelling preclinical profile. Its superior efficacy in solid tumor models, oral bioavailability, and favorable dosing schedule position it as a promising candidate for further clinical development. The unique biochemical pharmacology of this compound, particularly the long retention of its active triphosphate form in tumor cells, warrants continued investigation. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, facilitating ongoing and future research into this potent anticancer agent.
References
Thiarabine: A Technical Deep Dive into its Inhibition of DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiarabine (4'-thioaracytidine) is a promising nucleoside analog with significant potential in cancer chemotherapy. As a derivative of cytarabine (Ara-C), its mechanism of action is centered on the potent inhibition of DNA synthesis, a critical pathway for the proliferation of cancer cells. This technical guide provides an in-depth analysis of this compound's biochemical pharmacology, its mechanism of action, and the experimental methodologies used to characterize its activity. Notably, this compound has demonstrated superior preclinical antitumor activity against a range of human tumor xenografts, including solid tumors, distinguishing it from its analog, cytarabine.[1][2] This enhanced efficacy is attributed to key quantitative differences in its biochemical pharmacology, such as the prolonged intracellular retention of its active triphosphate metabolite.[1]
Mechanism of Action: From Prodrug to DNA Chain Terminator
This compound is administered as a prodrug and must undergo intracellular activation to exert its cytotoxic effects. Its journey from a passive precursor to a potent inhibitor of DNA synthesis involves a series of enzymatic modifications.
Cellular Uptake and Metabolic Activation
Once inside the cell, this compound is phosphorylated by deoxycytidine kinase and other cellular kinases to its active form, this compound triphosphate (T-araCTP).[3] This metabolic conversion is a critical determinant of its cytotoxic potential.
Inhibition of DNA Polymerase and Chain Termination
The active T-araCTP acts as a competitive inhibitor of the natural nucleotide, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand by DNA polymerases.[3] The incorporation of T-araCTP into the DNA chain leads to the termination of DNA elongation, thereby halting DNA synthesis.[3] This disruption of DNA replication ultimately triggers cell cycle arrest and apoptosis. A key advantage of this compound is the long retention time of T-araCTP within tumor cells, which contributes to its potent and sustained inhibition of DNA synthesis.[1][4]
Quantitative Analysis of this compound's Activity
While extensive preclinical studies have highlighted this compound's potent antitumor activity, specific quantitative data such as IC50 and Ki values are not widely available in public literature. The following tables summarize the reported qualitative and comparative efficacy of this compound.
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Cell Lines / Models | Observed Effect | Reference |
| Antitumor Activity | Human leukemia and lymphoma xenografts (HL-60, AS283, CCRF-CEM, MOLT-4, K-562, RL) | Curative against HL-60 and AS283; induced tumor regression in other models. More efficacious than cytarabine and clofarabine in several models. | [2] |
| Solid Tumor Efficacy | Various solid tumor xenografts | Demonstrated excellent activity, superior to cytarabine. | [1] |
| Oral Bioavailability | Preclinical models | Approximately 16%. | [1] |
| Combination Therapy | Colorectal cancer and leukemia models (with clofarabine) | Dramatically superior efficacy compared to either agent alone, leading to tumor regression and cures. | [5] |
Signaling Pathways and Experimental Workflows
This compound's Metabolic Activation and DNA Synthesis Inhibition Pathway
References
- 1. This compound, 1-(4-Thio-β-D-arabinofuranosyl)cytosine. A Deoxycytidine Analog With Excellent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C9H13N3O4S | CID 168566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Access Pharmaceuticals Announces Publication of this compound Combination Data - BioSpace [biospace.com]
Thiarabine Triphosphate: A Deep Dive into its Inhibitory Action on DNA Polymerase
For Immediate Release
[City, State] – October 30, 2025 – Thiarabine, a promising deoxycytidine analog, exerts its potent anticancer effects through the direct inhibition of DNA synthesis. Once inside the cell, this compound is converted into its active form, this compound triphosphate (T-araCTP). This active metabolite directly targets the cellular machinery responsible for DNA replication, the DNA polymerases. This technical guide provides a comprehensive overview of the mechanism of action of this compound triphosphate, focusing on its interaction with key DNA polymerases, supported by available data and detailed experimental methodologies.
Executive Summary
This compound triphosphate is a formidable inhibitor of DNA synthesis, demonstrating a mechanism that involves its incorporation into the nascent DNA strand, leading to chain termination. While structurally similar to the well-known chemotherapeutic agent cytarabine (ara-C), this compound exhibits distinct biochemical properties, including a prolonged intracellular retention of its triphosphate form, which contributes to its superior antitumor activity. This document synthesizes the current understanding of T-araCTP's interaction with DNA polymerases, presents the available quantitative data on its inhibitory effects, and outlines the experimental protocols necessary for its study.
Mechanism of Action of this compound Triphosphate
This compound, chemically known as 1-(4-Thio-β-D-arabinofuranosyl)cytosine, is a nucleoside analog. For it to exert its cytotoxic effects, it must first be metabolized intracellularly to its active 5'-triphosphate form, T-araCTP. This conversion is catalyzed by cellular kinases.
The primary mechanism of action of T-araCTP is the inhibition of DNA synthesis[1]. This occurs through a two-pronged attack on the DNA replication process:
-
Competitive Inhibition: T-araCTP acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of DNA polymerases. Its structural similarity allows it to bind to the polymerase, thereby reducing the rate of incorporation of dCTP and slowing down DNA replication.
-
DNA Chain Termination: Upon incorporation into the growing DNA strand, T-araCTP acts as a chain terminator. The presence of the arabinose sugar moiety in its structure, instead of the deoxyribose found in natural nucleotides, hinders the formation of the phosphodiester bond with the subsequent nucleotide. This effectively halts the elongation of the DNA chain, leading to the accumulation of shortened DNA fragments and ultimately triggering apoptosis (programmed cell death).
A key pharmacological advantage of this compound is the significantly longer intracellular half-life of its active triphosphate form (T-araCTP) compared to that of cytarabine's active form (ara-CTP)[1]. This prolonged retention of the active metabolite within tumor cells leads to a more sustained inhibition of DNA synthesis, which is believed to contribute to its enhanced antitumor efficacy[1].
Quantitative Analysis of DNA Polymerase Inhibition
For instance, studies on ara-CTP have shown differential inhibition of various DNA polymerases. The inhibitory constant (Ki) for ara-CTP varies depending on the specific polymerase, indicating a degree of selectivity in its action.
Table 1: Inhibition Constants (Ki) of Arabinofuranosyl Nucleoside Triphosphates against DNA Polymerases
| Nucleoside Triphosphate | DNA Polymerase | Ki (μM) | Type of Inhibition |
| ara-ATP | DNA Polymerase α | 3 | Competitive with dATP |
| ara-ATP | DNA Polymerase β | 45 | Competitive with dATP |
Source: Data extrapolated from studies on arabinofuranosyladenine-5'-triphosphate (araATP)[2].
It is important to note that these values are for a related compound and that the inhibitory constants for this compound triphosphate may differ. Further research is required to definitively determine the IC50 and Ki values of T-araCTP for DNA polymerases α, δ, and ε.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory effects of nucleotide analogs like this compound triphosphate on DNA polymerase activity.
DNA Polymerase Inhibition Assay (IC50 Determination)
This assay is designed to determine the concentration of an inhibitor (e.g., T-araCTP) required to reduce the activity of a DNA polymerase by 50%.
Materials:
-
Purified recombinant human DNA polymerase (α, δ, or ε)
-
Activated calf thymus DNA (as a template-primer)
-
Deoxynucleoside triphosphates (dATP, dGTP, dTTP, and [³H]dCTP)
-
This compound triphosphate (T-araCTP) at various concentrations
-
Reaction buffer (e.g., Tris-HCl buffer containing MgCl₂, KCl, and dithiothreitol)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, activated DNA, dATP, dGTP, dTTP, and [³H]dCTP.
-
Aliquot the reaction mixture into separate tubes.
-
Add varying concentrations of T-araCTP to the respective tubes. A control tube with no inhibitor should be included.
-
Initiate the reaction by adding the purified DNA polymerase to each tube.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding cold TCA.
-
Precipitate the radiolabeled DNA on ice.
-
Collect the precipitated DNA by filtering the solution through glass fiber filters.
-
Wash the filters with cold TCA and ethanol to remove unincorporated [³H]dCTP.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of DNA polymerase activity against the logarithm of the T-araCTP concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Steady-State Kinetic Analysis (Ki Determination)
This method is used to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) of T-araCTP.
Materials:
-
Same as for the IC50 determination, with non-radioactive dCTP.
-
A method for quantifying DNA synthesis (e.g., gel electrophoresis of labeled primers).
Procedure:
-
Set up a series of reactions with varying concentrations of the natural substrate (dCTP) and a fixed concentration of the inhibitor (T-araCTP).
-
Run parallel sets of reactions with different fixed concentrations of T-araCTP.
-
Initiate the reactions by adding DNA polymerase and incubate at 37°C.
-
Measure the initial reaction velocities (rate of DNA synthesis) for each combination of substrate and inhibitor concentrations.
-
Analyze the data using graphical methods, such as a Lineweaver-Burk or Dixon plot, to determine the Ki and the type of inhibition. For competitive inhibition, the Ki can be calculated from the equation: appKM = KM (1 + [I]/Ki), where appKM is the apparent Michaelis constant in the presence of the inhibitor, KM is the Michaelis constant for the substrate, and [I] is the inhibitor concentration.
Visualizations
Signaling Pathway: Cellular Activation and Action of this compound
Caption: Cellular activation of this compound and its subsequent inhibition of DNA synthesis.
Experimental Workflow: DNA Polymerase Inhibition Assay
Caption: Workflow for determining the IC50 of this compound triphosphate on DNA polymerase.
Conclusion
This compound triphosphate represents a significant advancement in the development of nucleoside analogs for cancer therapy. Its potent inhibition of DNA synthesis, coupled with favorable pharmacological properties such as prolonged intracellular retention, underscores its clinical potential. While a comprehensive quantitative understanding of its interaction with specific DNA polymerases is still emerging, the methodologies outlined in this guide provide a robust framework for future research in this area. Further investigation into the precise kinetic parameters of T-araCTP with DNA polymerases α, δ, and ε will be crucial for optimizing its clinical application and for the development of next-generation DNA polymerase inhibitors.
References
An In-depth Technical Guide on the Cellular Uptake and Metabolism of Thiarabine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiarabine (1-(4-Thio-β-D-arabinofuranosyl)cytosine, T-araC) is a promising deoxycytidine analog with demonstrated potent antitumor activity, particularly against solid tumors where traditional nucleoside analogs like cytarabine (araC) have shown limited efficacy.[1] Understanding the cellular mechanisms governing its uptake and metabolic activation is paramount for optimizing its therapeutic use and developing strategies to overcome potential resistance. This technical guide provides a comprehensive overview of the current knowledge on this compound's journey into and within the cancer cell, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways.
Cellular Uptake of this compound
As a hydrophilic molecule, this compound requires carrier-mediated transport to cross the cell membrane. This process is primarily facilitated by specialized membrane proteins known as nucleoside transporters (NTs). The two major families of NTs implicated in the uptake of nucleoside analogs are the human Equilibrative Nucleoside Transporters (hENTs) and the human Concentrative Nucleoside Transporters (hCNTs). While specific kinetic data for this compound with individual transporters are not extensively available in publicly accessible literature, its structural similarity to cytarabine strongly suggests that it utilizes the same transport mechanisms. For cytarabine, the human Equilibrative Nucleoside Transporter 1 (hENT1) is recognized as the primary route of cellular entry.
Key Nucleoside Transporters
-
hENT1 (SLC29A1): A broadly selective, sodium-independent transporter that facilitates the bidirectional movement of nucleosides down their concentration gradient. It is the primary transporter for cytarabine and is likely a key player in this compound uptake.
-
hCNT1 (SLC28A1): A sodium-dependent, pyrimidine-preferring transporter that moves nucleosides against their concentration gradient.
-
hCNT3 (SLC28A3): A sodium-dependent transporter with broad selectivity for both purine and pyrimidine nucleosides.
Visualizing Cellular Uptake
The following diagram illustrates the proposed mechanism of this compound transport into a cancer cell, highlighting the roles of key nucleoside transporters.
Intracellular Metabolism: The Activation Cascade
Upon entering the cell, this compound, a prodrug, must undergo a series of phosphorylation steps to be converted into its active, cytotoxic form, this compound triphosphate (T-araCTP). This metabolic activation is a critical determinant of its therapeutic efficacy.
The initial and rate-limiting step in this cascade is the phosphorylation of this compound to this compound monophosphate (T-araCMP), a reaction catalyzed by the enzyme deoxycytidine kinase (dCK) . Subsequently, T-araCMP is converted to this compound diphosphate (T-araCDP) by UMP/CMP kinase, and finally to the active T-araCTP by nucleoside diphosphate kinases.
Key Metabolic Enzymes:
-
Deoxycytidine Kinase (dCK): The pivotal enzyme for the initial phosphorylation of this compound. Its activity level within cancer cells can significantly influence the drug's effectiveness.
-
UMP/CMP Kinase: Responsible for the second phosphorylation step, converting the monophosphate to the diphosphate form.
-
Nucleoside Diphosphate Kinases: Catalyze the final phosphorylation to the active triphosphate metabolite.
Visualizing the Metabolic Pathway
The sequential phosphorylation of this compound is depicted in the following signaling pathway diagram.
Quantitative Data on this compound Metabolism
A key differentiator between this compound and cytarabine lies in their metabolic kinetics and the intracellular persistence of their active metabolites.
| Parameter | This compound (T-araC) | Cytarabine (araC) | Significance |
| Substrate for dCK | Poorer substrate | Better substrate | Despite being a poorer substrate, at high concentrations, T-araC phosphorylation is similar to araC due to comparable Vmax values.[2] |
| Intracellular Half-life of Triphosphate | ~10-fold longer | Shorter | The prolonged retention of T-araCTP is a critical factor for its enhanced cytotoxicity, especially in solid tumors.[2] |
| Phosphorylation of Monophosphate | ~10-fold greater rate | Slower rate | The more efficient conversion of T-araCMP contributes to the sustained high levels of T-araCTP.[2] |
Experimental Protocols
Detailed and standardized protocols are essential for the reproducible investigation of this compound's cellular pharmacology. Below are representative methodologies for key experiments.
Protocol 1: Cellular Uptake Assay using Radiolabeled this compound
Objective: To quantify the rate of this compound uptake into cancer cells.
Materials:
-
Cancer cell line of interest (e.g., adherent or suspension)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
[³H]-Thiarabine or [¹⁴C]-Thiarabine
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Microcentrifuge tubes
-
Cell lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well) at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Cell Culture: Incubate cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.
-
Preparation of Uptake Solution: Prepare a solution of radiolabeled this compound in a transport buffer (e.g., PBS with 1 mM MgCl₂ and 2 mM CaCl₂) at the desired final concentration.
-
Initiation of Uptake: Aspirate the culture medium from the wells and wash the cells once with warm transport buffer. Add the radiolabeled this compound solution to initiate the uptake.
-
Incubation: Incubate the cells for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.
-
Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.
-
Quantification:
-
Transfer a portion of the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Use another portion of the lysate to determine the total protein content using a protein quantification assay.
-
-
Data Analysis: Express the uptake as pmol of this compound per mg of protein and plot the uptake over time to determine the initial rate of transport.
Visualizing the Experimental Workflow
Protocol 2: Analysis of this compound and its Metabolites by HPLC
Objective: To separate and quantify intracellular this compound and its phosphorylated metabolites.
Materials:
-
Cancer cells treated with this compound
-
Ice-cold PBS
-
Methanol
-
Perchloric acid or trichloroacetic acid for extraction
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or MS/MS)
-
Anion-exchange or reverse-phase ion-pairing column
-
Mobile phase buffers (e.g., phosphate buffers with an ion-pairing agent)
-
Standards for this compound, T-araCMP, T-araCDP, and T-araCTP
Procedure:
-
Cell Treatment: Treat a known number of cells with this compound for a specified duration.
-
Cell Harvesting: Harvest the cells (e.g., by trypsinization for adherent cells or centrifugation for suspension cells) and wash them twice with ice-cold PBS.
-
Metabolite Extraction:
-
Resuspend the cell pellet in a small volume of ice-cold extraction solution (e.g., 0.4 M perchloric acid).
-
Vortex vigorously and incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Neutralize the supernatant with a base (e.g., KOH).
-
-
Sample Preparation: Centrifuge the neutralized extract to remove the precipitate and filter the supernatant through a 0.22 µm filter.
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Separate the compounds using a gradient elution program.
-
Detect the compounds based on their retention times and UV absorbance or mass-to-charge ratio, comparing them to the standards.
-
-
Quantification: Create a standard curve for each compound to quantify the intracellular concentrations of this compound and its metabolites.
Conclusion
The superior antitumor activity of this compound, particularly in solid tumors, is underpinned by its unique metabolic profile. While its cellular uptake is likely mediated by the same nucleoside transporters as other deoxycytidine analogs, its efficacy is greatly enhanced by the prolonged intracellular retention of its active triphosphate metabolite, T-araCTP. This extended persistence allows for sustained inhibition of DNA synthesis and ultimately, more effective cancer cell killing. Further research to precisely delineate the kinetic parameters of this compound with specific nucleoside transporters and to explore mechanisms of resistance will be crucial for its continued clinical development and for designing rational combination therapies. The experimental protocols provided herein offer a foundation for such future investigations.
References
Methodological & Application
Thiarabine In Vitro Cytotoxicity: Application Notes and Protocols for Researchers
For Immediate Release
Introduction
Thiarabine (4'-thio-arabinofuranosylcytosine) is a next-generation nucleoside analog with demonstrated potent preclinical antitumor activity.[1] As a deoxycytidine analog, its mechanism of action is similar to cytarabine (ara-C), a cornerstone of leukemia therapy. However, this compound exhibits superior efficacy and a distinct pharmacological profile, making it a promising candidate for the treatment of both hematologic malignancies and solid tumors.[1] This document provides detailed protocols for in vitro assays to evaluate the cytotoxicity of this compound, offering guidance for researchers in drug development and oncology.
Upon cellular uptake, this compound is phosphorylated to its active triphosphate form, this compound triphosphate (T-araCTP). T-araCTP competitively inhibits the incorporation of cytidine into DNA, leading to the inhibition of both DNA and RNA synthesis, ultimately resulting in cell cycle arrest and apoptosis.[1]
Data Presentation
The following table summarizes the cytotoxic effects of this compound in various cancer cell lines, as determined by the MTT assay after 72 hours of continuous exposure.
| Cell Line | Cancer Type | IC50 (µM) |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.02 µM |
| HL-60 | Acute Promyelocytic Leukemia | 0.03 µM |
| K-562 | Chronic Myelogenous Leukemia | 0.04 µM |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.02 µM |
| RL | Non-Hodgkin's Lymphoma | 0.05 µM |
| RPMI-8226 | Multiple Myeloma | > 10 µM |
Note: The IC50 values presented are hypothetical and for illustrative purposes. Researchers should determine these values experimentally for their specific cell lines and conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of this compound's cytotoxic effects on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO or PBS used to dissolve this compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound-treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the desired time period.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in this compound-treated cells using PI staining and flow cytometry.
Materials:
-
This compound-treated and untreated cells
-
70% Ethanol (ice-cold)
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified duration.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.
Visualizations
References
Application Notes and Protocols for Thiarabine in Human Tumor Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiarabine (1-β-D-4'-thioarabinofuranosylcytosine, T-araC) is a nucleoside analog that has demonstrated significant antitumor activity in a variety of human tumor xenograft models. It represents a promising therapeutic agent, particularly in its activity against solid tumors, an area where the related compound cytarabine (Ara-C) has shown limited efficacy. This compound's mechanism of action, like cytarabine, involves the inhibition of DNA synthesis. However, key pharmacological differences, such as the prolonged intracellular retention of its active triphosphate metabolite (T-araCTP), contribute to its superior preclinical antitumor effects.
These application notes provide a summary of the available preclinical data on this compound in human tumor xenograft models, both as a monotherapy and in combination with other anticancer agents. Detailed protocols for establishing relevant xenograft models and a description of this compound's mechanism of action are also included to guide researchers in designing and executing their in vivo studies.
Data Presentation
Table 1: Efficacy of this compound Monotherapy in Human Tumor Xenograft Models
| Cell Line | Cancer Type | Mouse Model | Treatment Regimen | Outcome | Citation |
| HL-60 | Acute Promyelocytic Leukemia | Nude Mice | Not Specified | Curative | [1] |
| AS283 | Lymphoma | Not Specified | Not Specified | Curative | [1] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | SCID Mice | Not Specified | Tumor Regression | [1] |
| MOLT-4 | Acute Lymphoblastic Leukemia | Not Specified | Not Specified | Tumor Regression | [1] |
| K-562 | Chronic Myelogenous Leukemia | Not Specified | Not Specified | Tumor Regression | [1] |
| RL | Lymphoma | Not Specified | Not Specified | Tumor Regression | [1] |
Table 2: Efficacy of this compound in Combination Therapy in Human Tumor Xenograft Models
| Combination Agent | Cell Line | Cancer Type | Mouse Model | Treatment Regimen | Outcome | Citation |
| Clofarabine | HCT-116 | Colorectal Cancer | Not Specified | This compound and Clofarabine administered on alternate days for five treatments each. | 66% of mice cured of their tumors. Dramatically superior anti-tumor activity compared to either agent alone. | [2] |
| Clofarabine | K-562 | Chronic Myelogenous Leukemia | Not Specified | Not Specified | Dramatically superior anti-tumor activity. | |
| Clofarabine | HL-60 | Acute Promyelocytic Leukemia | Not Specified | Not Specified | Dramatically superior anti-tumor activity. | |
| Clofarabine | RL | Lymphoma | Not Specified | Not Specified | Dramatically superior anti-tumor activity. | |
| Clofarabine | CCRF-CEM | Acute Lymphoblastic Leukemia | Not Specified | Not Specified | Antagonistic effect observed. | |
| Irinotecan | DLD-1 | Colon Cancer | Not Specified | Not Specified | Greater than additive antitumor activity. | |
| Paclitaxel | PC-3 | Prostate Cancer | Not Specified | Not Specified | Greater than additive antitumor activity. | |
| Cisplatin | PC-3 | Prostate Cancer | Not Specified | Not Specified | Greater than additive antitumor activity. | |
| Cyclophosphamide | RL | Lymphoma | Not Specified | Not Specified | Greater than additive antitumor activity. |
Mechanism of Action and Signaling Pathway
This compound is a deoxycytidine analog that exerts its cytotoxic effects by targeting DNA replication.[3] Once inside the cell, it is phosphorylated to its active triphosphate form, this compound-TP (T-araCTP). T-araCTP then competes with the natural nucleotide deoxycytidine triphosphate (dCTP) for incorporation into the replicating DNA strand by DNA polymerases. The incorporation of T-araCTP leads to the termination of DNA chain elongation, causing replication stress and ultimately inducing apoptosis in rapidly dividing cancer cells. A key feature of this compound's pharmacology is the extended intracellular half-life of T-araCTP, which leads to sustained inhibition of DNA synthesis.[3]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Human Leukemia/Lymphoma Xenograft Models (HL-60, CCRF-CEM, RL)
Materials:
-
HL-60, CCRF-CEM, or RL cells
-
RPMI-1640 medium with 10% FBS
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take rate)
-
6-8 week old female immunodeficient mice (e.g., Nude, SCID, or NSG)
-
1 mL syringes with 25-27 gauge needles
-
70% ethanol
-
Calipers
Procedure:
-
Cell Culture: Culture leukemia or lymphoma cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Preparation:
-
Harvest cells during the logarithmic growth phase.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10⁸ cells/mL. Keep the cell suspension on ice.
-
-
Animal Preparation and Cell Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Wipe the injection site on the flank of the mouse with 70% ethanol.
-
Using a 1 mL syringe with a 25-27 gauge needle, subcutaneously inject 100-200 µL of the cell suspension (1-2 x 10⁷ cells) into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for signs of tumor growth.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.[4]
-
Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Protocol 2: Establishment of a Subcutaneous Human Colon Carcinoma Xenograft Model (DLD-1)
Materials:
-
DLD-1 cells
-
McCoy's 5A medium with 10% FBS
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
6-8 week old female immunodeficient mice (e.g., Nude)
-
1 mL syringes with 25-27 gauge needles
-
70% ethanol
-
Calipers
Procedure:
-
Cell Culture: Culture DLD-1 cells in McCoy's 5A medium supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.
-
Cell Preparation:
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cells at 300 x g for 5 minutes.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
-
Animal Preparation and Cell Implantation:
-
Follow the same procedure as described in Protocol 1 for animal preparation and subcutaneous injection of 100-200 µL of the DLD-1 cell suspension (5-10 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth as described in Protocol 1. DLD-1 tumors typically become palpable within 7-14 days.
-
Protocol 3: Administration of this compound in Xenograft Models
Administration Routes:
-
Oral (p.o.): this compound has been shown to be orally bioavailable.[3] It can be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage.
-
Intraperitoneal (i.p.): this compound can be dissolved in a sterile vehicle (e.g., saline) and administered via intraperitoneal injection.
Treatment Schedule:
-
The optimal treatment schedule will depend on the specific tumor model and the experimental design. A common starting point is daily administration for a defined period (e.g., 5-14 days) or on an intermittent schedule (e.g., every other day).
Dosage:
-
The appropriate dosage of this compound should be determined in preliminary dose-range finding studies to identify the maximum tolerated dose (MTD).
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight of the mice throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Calculate the Tumor Growth Inhibition (TGI) using the following formula:
-
TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.[5]
-
Experimental Workflow and Logical Relationships
Figure 2: General experimental workflow for this compound efficacy studies.
Conclusion
This compound has demonstrated compelling antitumor activity in a range of human tumor xenograft models, positioning it as a promising candidate for further clinical development, both as a single agent and in combination therapies. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers investigating the preclinical efficacy and mechanism of action of this compound. Further studies are warranted to fully elucidate its therapeutic potential and to identify optimal combination strategies for various cancer types.
References
- 1. researchgate.net [researchgate.net]
- 2. Access Pharmaceuticals Announces Publication of this compound Combination Data - BioSpace [biospace.com]
- 3. This compound, 1-(4-Thio-β-D-arabinofuranosyl)cytosine. A Deoxycytidine Analog With Excellent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor growth inhibition in xenograft model [bio-protocol.org]
- 5. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiarabine Dose-Response Studies in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiarabine (also known as 1-(4-Thio-β-D-arabinofuranosyl)cytosine or T-araC) is a promising nucleoside analog with significant potential in cancer therapy. As a deoxycytidine analog, its mechanism of action is similar to the well-established chemotherapeutic agent cytarabine (ara-C). This compound has demonstrated superior antitumor activity in various preclinical models, including activity against solid tumors, a limitation of cytarabine.[1] Its efficacy stems from its potent inhibition of DNA synthesis.[1] Upon cellular uptake, this compound is phosphorylated to its active triphosphate form (T-araCTP), which is then incorporated into the DNA of replicating cells. This incorporation leads to chain termination, inhibition of DNA replication and RNA synthesis, ultimately resulting in cell cycle arrest and apoptosis (cell death).[2] Notably, this compound's triphosphate form has a long retention time within tumor cells, contributing to its enhanced antitumor effects.[1] Furthermore, this compound appears to block the cell division cycle at the G2 phase.[2]
These application notes provide a comprehensive guide for researchers to evaluate the dose-response relationship of this compound in various cancer cell lines. The included protocols and diagrams are intended to facilitate the design and execution of robust in vitro studies to determine key parameters such as IC50 values.
Data Presentation: this compound Dose-Response in Cancer Cell Lines
Table 1: Experimentally Determined IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (hours) | Assay Method | Reference/Internal Data ID |
| e.g., Leukemia | e.g., CCRF-CEM | Data to be determined | e.g., 72 | e.g., MTT | |
| e.g., Colon Cancer | e.g., HT-29 | Data to be determined | e.g., 72 | e.g., MTT | |
| e.g., Non-Small Cell Lung Cancer | e.g., NCI-H460 | Data to be determined | e.g., 72 | e.g., MTT | |
| e.g., Prostate Cancer | e.g., PC-3 | Data to be determined | e.g., 72 | e.g., MTT | |
| Add more cell lines as needed |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using the MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the dose-response curve and IC50 value of this compound in a chosen cancer cell line.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS, sterile)
-
Trypsin-EDTA
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells per well).
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Prepare a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the prepared this compound dilutions and the vehicle control to the respective wells. Include wells with untreated cells (medium only) as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified incubator. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
This compound's Mechanism of Action
The following diagram illustrates the proposed signaling pathway for this compound's cytotoxic effects.
Caption: this compound's mechanism of action.
Experimental Workflow for Dose-Response Curve Determination
The following diagram outlines the logical workflow for determining the dose-response curve of this compound.
Caption: Workflow for dose-response analysis.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Thiarabine and its Metabolites
Introduction
Thiarabine, a deoxycytidine analog, has demonstrated significant potential as an anticancer agent with excellent activity against various solid tumor xenografts.[1] Its efficacy is attributed to its unique biochemical pharmacology, including the long retention time of its 5'-triphosphate metabolite in tumor cells and potent inhibition of DNA synthesis.[1] Unlike its structural relative, cytarabine, this compound has the advantage of being orally bioavailable.[1] The development of robust analytical methods for the quantitative analysis of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This application note presents a detailed protocol for the analysis of this compound and its primary metabolites using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Principle
This method employs RP-HPLC with UV detection for the separation and quantification of this compound and its metabolites. The separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase consisting of an aqueous buffer and an organic modifier. This methodology is based on established principles for the analysis of similar nucleoside analogs, such as cytarabine.[2][3][4]
Quantitative Data Summary
The following tables summarize the representative quantitative data for the HPLC analysis of this compound and its potential primary metabolite, this compound Triphosphate. Note: This data is illustrative and will require validation for specific laboratory conditions and matrices.
Table 1: Chromatographic Parameters and Performance
| Parameter | This compound | This compound Triphosphate |
| Retention Time (min) | 5.2 | 3.7 |
| Linearity Range (ng/mL) | 0.5 - 500 | 1.0 - 600 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) (ng/mL) | 0.15 | 0.30 |
| Limit of Quantification (LOQ) (ng/mL) | 0.50 | 1.0 |
| Intra-day Precision (%RSD) | < 5% | < 6% |
| Inter-day Precision (%RSD) | < 7% | < 8% |
| Accuracy (% Recovery) | 95 - 105% | 93 - 107% |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound Triphosphate reference standard (or other relevant metabolite standards)
-
Internal Standard (IS), e.g., Gemcitabine or a structurally similar compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges (Cation-exchange)[4]
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase A: 20 mM Ammonium Formate in water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 10 60 40 12 5 95 15 5 95 16 95 5 | 20 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10 µL.[6]
-
Column Temperature: 40°C.[6]
-
Detection Wavelength: 250 nm.[6]
Sample Preparation (from Human Plasma)
-
Stabilization: To prevent enzymatic degradation of this compound, whole blood samples should be collected in tubes containing a deaminase inhibitor, such as tetrahydrouridine.[4]
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold methanol containing the internal standard.
-
Vortexing and Centrifugation: Vortex the mixture for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.[7]
-
Supernatant Collection: Carefully collect the supernatant.
-
Solid Phase Extraction (SPE):
-
Condition a cation-exchange SPE cartridge.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute this compound and its metabolites using a suitable elution solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of Mobile Phase A.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
Preparation of Standard Solutions
-
Stock Solutions: Prepare individual stock solutions of this compound, its metabolites, and the internal standard in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with Mobile Phase A to create a calibration curve covering the expected concentration range in the samples.
Data Analysis
-
Identify the peaks of this compound and its metabolites in the chromatograms based on their retention times compared to the standards.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound and its metabolites in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Metabolic Activation of this compound
References
- 1. This compound, 1-(4-Thio-β-D-arabinofuranosyl)cytosine. A Deoxycytidine Analog With Excellent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documentsdelivered.com [documentsdelivered.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. abap.co.in [abap.co.in]
- 7. Identification and Quantification of MIDD0301 metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Thiarabine-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiarabine (4'-Thio-arabinofuranosylcytosine) is a nucleoside analog with significant potential in oncology. As a derivative of cytarabine (Ara-C), its primary mechanism of action involves the potent inhibition of DNA synthesis. Following cellular uptake, this compound is phosphorylated to its active triphosphate form, which is then incorporated into the DNA strand. This event halts DNA elongation and replication, ultimately leading to cell cycle arrest and the induction of apoptosis, particularly in rapidly dividing cancer cells. Due to these cytostatic and cytotoxic effects, robust methods are required to quantify the cellular response to this compound treatment. Flow cytometry is an indispensable tool for this purpose, enabling high-throughput, quantitative analysis of apoptosis, cell cycle progression, and DNA damage at the single-cell level.
These application notes provide detailed protocols for assessing the cellular consequences of this compound treatment using flow cytometry. The described methods will focus on three key assays:
-
Apoptosis Detection: Quantifying the extent of programmed cell death using Annexin V and Propidium Iodide (PI) staining.
-
Cell Cycle Analysis: Determining the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to identify cell cycle arrest.
-
DNA Damage Assessment: Measuring the phosphorylation of histone H2AX (γ-H2AX) as a sensitive marker for DNA double-strand breaks.
Data Presentation
The following tables summarize the expected quantitative data from flow cytometry analysis of cells treated with this compound compared to an untreated control.
Table 1: Apoptosis Analysis using Annexin V/PI Staining
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| Untreated Control | >95 | <5 | <2 | <1 |
| This compound-Treated | Decreased | Increased | Increased | Variable |
Table 2: Cell Cycle Analysis using Propidium Iodide Staining
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G0/G1 (Apoptotic) (%) |
| Untreated Control | 40-50 | 30-40 | 15-25 | <5 |
| This compound-Treated | Decreased | Increased (S-phase arrest) | Variable | Increased |
Table 3: DNA Damage Analysis using γ-H2AX Staining
| Treatment Group | Mean Fluorescence Intensity (MFI) of γ-H2AX | Percentage of γ-H2AX Positive Cells (%) |
| Untreated Control | Baseline | <10 |
| This compound-Treated | Significantly Increased | Significantly Increased |
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced cytotoxicity.
Caption: Experimental workflows for flow cytometry assays.
Experimental Protocols
Protocol 1: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
This compound-treated and untreated control cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V Binding Buffer (10x)
-
FITC Annexin V (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired density and treat with this compound for the appropriate duration. Include an untreated control group.
-
Harvest cells (including supernatant for suspension cells) and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS, centrifuging after each wash.
-
-
Staining:
-
Resuspend the cell pellet in 1x Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI staining solution. Gently vortex.
-
Incubate the tubes for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1x Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use FITC (for Annexin V) and PerCP or a similar channel (for PI) for detection.
-
Set up compensation and gates based on unstained and single-stained controls.
-
Collect at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.[1][2][3][4][5]
Materials:
-
This compound-treated and untreated control cells
-
PBS
-
Ice-cold 70% Ethanol
-
RNase A solution (100 µg/mL)
-
PI staining solution (50 µg/mL)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation and Fixation:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the pellet in 400 µL of PBS.
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes. (Fixed cells can be stored at 4°C for several days).
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 800 x g for 5 minutes) and carefully discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the pellet in 50 µL of RNase A solution to eliminate RNA staining.
-
Add 400 µL of PI staining solution and mix well.
-
Incubate at room temperature for 10 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Use a doublet discrimination gate (e.g., FSC-A vs. FSC-H) to exclude cell clumps.
-
Collect at least 10,000 singlet events.
-
Use cell cycle analysis software to model the histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 3: DNA Damage Detection by γ-H2AX Staining
This protocol measures the level of phosphorylated H2AX (γ-H2AX), a sensitive marker for DNA double-strand breaks.[6][7][8][9]
Materials:
-
This compound-treated and untreated control cells
-
PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation, Fixation, and Permeabilization:
-
Harvest and wash approximately 1 x 10^6 cells per sample with PBS.
-
Fix cells in Fixation Buffer for 15 minutes at room temperature.
-
Centrifuge and wash once with PBS.
-
Permeabilize cells by resuspending in ice-cold Permeabilization Buffer for 10 minutes on ice.
-
-
Immunostaining:
-
Wash cells twice with Blocking Buffer.
-
Resuspend the cell pellet in 100 µL of Blocking Buffer containing the anti-γ-H2AX primary antibody at the manufacturer's recommended dilution.
-
Incubate for 1 hour at room temperature (or overnight at 4°C), protected from light.
-
Wash cells twice with Blocking Buffer.
-
Resuspend the pellet in 100 µL of Blocking Buffer containing the fluorochrome-conjugated secondary antibody.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Wash cells twice with PBS.
-
Resuspend the final cell pellet in 500 µL of PBS for analysis.
-
Analyze on a flow cytometer, detecting the fluorescence of the secondary antibody.
-
Use an isotype control to set the gate for γ-H2AX positive cells.
-
Quantify the percentage of positive cells and the Mean Fluorescence Intensity (MFI).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 5. Cell Cycle Analysis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 6. An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Detection of γ-H2AX by Flow Cytometry in Cultured Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow cytometric detection of gamma-H2AX to evaluate DNA damage by low dose diagnostic irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Establishing a Thiarabine-Resistant Cancer Cell Line: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiarabine, a deoxycytidine analog, has demonstrated significant antitumor activity in preclinical models of both hematologic malignancies and solid tumors.[1] Its mechanism of action, similar to cytarabine, involves the inhibition of DNA synthesis.[1] However, the development of drug resistance remains a significant challenge in cancer therapy. The establishment of this compound-resistant cancer cell line models is a critical step in understanding the molecular mechanisms of resistance, identifying new therapeutic targets, and developing novel strategies to overcome clinical resistance.
These application notes provide detailed protocols for the generation, characterization, and maintenance of this compound-resistant cancer cell lines.
Overview of Resistance Development
The development of drug resistance is a complex process involving various molecular and cellular alterations. For nucleoside analogs like this compound and cytarabine, common mechanisms of resistance include:
-
Altered Drug Metabolism and Transport: Reduced activity of activating enzymes like deoxycytidine kinase (dCK) or increased activity of deaminating enzymes can decrease the intracellular concentration of the active drug form.
-
Target Alterations: Changes in the drug's target, such as ribonucleotide reductase (RRM1 and RRM2), can reduce drug efficacy.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell.
-
Activation of Alternative Signaling Pathways: Upregulation of pro-survival pathways can bypass the drug's cytotoxic effects.
-
Impaired Apoptotic Pathways: Defects in the cellular machinery responsible for programmed cell death can lead to cell survival despite drug-induced damage.
Experimental Protocols
Initial Steps: Cell Line Selection and IC50 Determination
Objective: To select a suitable parental cancer cell line and determine the baseline sensitivity to this compound.
Protocol:
-
Cell Line Selection: Choose a cancer cell line relevant to the intended research (e.g., leukemia, colon, pancreatic). It is recommended to start with a cell line known to be initially sensitive to nucleoside analogs.
-
Cell Culture: Culture the selected parental cell line under standard conditions (e.g., 37°C, 5% CO2) in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and store it at -20°C or -80°C.
-
IC50 Determination using MTT or CCK-8 Assay: a. Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. b. Prepare serial dilutions of this compound in the complete growth medium. c. Remove the existing medium from the cells and add the this compound dilutions. Include a vehicle-only control. d. Incubate the plate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours). e. Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions. f. Measure the absorbance at the appropriate wavelength using a microplate reader. g. Calculate the percentage of cell viability for each concentration relative to the vehicle control. h. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Generation of this compound-Resistant Cell Line
Two primary methods are commonly used to establish drug-resistant cell lines:
Method A: Continuous Exposure to Stepwise Increasing Concentrations
Objective: To gradually select for a resistant cell population through continuous drug pressure.
Protocol:
-
Initial Exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC50 value.
-
Monitoring and Subculturing: Monitor the cells for signs of cell death and reduced proliferation. When the cells resume a normal growth rate and reach 70-80% confluency, subculture them.
-
Dose Escalation: Once the cells have adapted to the initial concentration, double the concentration of this compound in the culture medium.
-
Repeat and Freeze Stocks: Repeat the process of adaptation and dose escalation. It is crucial to cryopreserve cells at each stage of increased resistance.
-
Selection of Resistant Clone: Continue this process until the cells can proliferate in a this compound concentration that is significantly higher (e.g., 5 to 10-fold or more) than the initial IC50 of the parental line.
-
Isolation of a Homogeneous Population: Once the desired level of resistance is achieved, isolate single-cell clones using limited dilution or cloning cylinders to ensure a homogeneous resistant cell line.
Method B: Intermittent High-Dose Pulsed Treatment
Objective: To mimic clinical dosing schedules and select for cells that can survive and recover from high-dose drug exposure.
Protocol:
-
Pulsed Exposure: Treat the parental cells with a high concentration of this compound (e.g., 3-5 times the IC50) for a short period (e.g., 24 hours).
-
Recovery Phase: After the pulse, remove the this compound-containing medium, wash the cells with PBS, and culture them in a drug-free medium until they recover and reach 70-80% confluency.
-
Repeat Cycles: Repeat the cycle of pulsed exposure and recovery for several rounds.
-
Selection and Isolation: After multiple cycles, the surviving cell population will be enriched for resistant cells. Isolate single-cell clones to establish a homogeneous resistant line.
Characterization and Validation of the Resistant Cell Line
Objective: To confirm the resistant phenotype and investigate the underlying mechanisms of resistance.
Protocol:
-
Confirmation of Resistance:
-
Determine the IC50 of the newly established resistant cell line and compare it to the parental cell line. A significant increase in the IC50 value confirms resistance.
-
Calculate the Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Parental Line).
-
-
Stability of Resistance: Culture the resistant cells in a drug-free medium for an extended period (e.g., 1-2 months) and then re-determine the IC50. Stable resistance is indicated if the IC50 remains elevated.
-
Cross-Resistance Studies: Evaluate the sensitivity of the resistant cell line to other chemotherapeutic agents, particularly other nucleoside analogs (e.g., cytarabine, gemcitabine) and drugs with different mechanisms of action, to determine the specificity of the resistance.
-
Molecular and Cellular Characterization:
-
Gene Expression Analysis (qPCR or RNA-Seq): Analyze the expression levels of genes known to be involved in nucleoside analog resistance, such as DCK, RRM1, RRM2, and various ABC transporters. In cytarabine-resistant cell lines, alterations in the expression of genes like C19orf2, HSPA8, LGALS1, and AKT1 have been observed.[2][3][4]
-
Protein Expression Analysis (Western Blot): Validate changes in protein levels for key resistance-associated genes.
-
Enzyme Activity Assays: Measure the enzymatic activity of dCK to determine if reduced drug activation is a resistance mechanism.
-
Cell Cycle Analysis (Flow Cytometry): Compare the cell cycle distribution of parental and resistant cells in the presence and absence of this compound. Resistance may be associated with alterations in cell cycle checkpoints.
-
Apoptosis Assays (e.g., Annexin V/PI staining): Assess the extent of apoptosis induced by this compound in both parental and resistant cells.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound and Related Drugs in Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Cytarabine IC50 (µM) | Gemcitabine IC50 (µM) | Doxorubicin IC50 (µM) | Resistance Index (RI) to this compound |
| Parental (e.g., HL-60) | 0.1 | 0.08 | 0.05 | 0.02 | 1 |
| This compound-Resistant | 2.5 | 2.0 | 1.2 | 0.02 | 25 |
Note: These are example values. Actual IC50 values must be determined experimentally.
Table 2: Example of Gene Expression Changes in a this compound-Resistant Cell Line
| Gene | Fold Change in Resistant Line (vs. Parental) | Putative Role in Resistance |
| DCK | -5.2 | Decreased drug activation |
| RRM1 | +4.8 | Altered drug target |
| ABCC1 | +3.5 | Increased drug efflux |
| BCL2 | +2.9 | Inhibition of apoptosis |
Visualizations
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High rate of cell death during initial drug exposure | Starting drug concentration is too high. | Begin with a lower concentration of this compound (e.g., IC25 or IC50). |
| Cells fail to recover after pulsed treatment | Drug concentration is too high or exposure time is too long. | Reduce the concentration and/or the duration of the pulsed treatment. |
| Resistant phenotype is unstable | Insufficient selection pressure or clonal heterogeneity. | Continue culturing in the presence of the drug; perform single-cell cloning to isolate a stable clone. |
| No significant increase in IC50 | The cell line may have intrinsic resistance mechanisms. | Try a different parental cell line; extend the duration of the resistance induction protocol. |
Conclusion
The development of this compound-resistant cancer cell lines is an invaluable tool for cancer research and drug development. The protocols outlined in these application notes provide a framework for the successful establishment and characterization of such models. A thorough understanding of the molecular mechanisms driving this compound resistance will ultimately aid in the design of more effective therapeutic strategies to improve patient outcomes.
References
- 1. This compound, 1-(4-Thio-β-D-arabinofuranosyl)cytosine. A Deoxycytidine Analog With Excellent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 3. Characterization of cytarabine-resistant leukemic cell lines established from five different blood cell lineages using gene expression and proteomic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Thiarabine: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiarabine (also known as 1-(4-Thio-β-D-arabinofuranosyl)cytosine or T-araC) is a nucleoside analog with significant potential as an antineoplastic agent. Structurally similar to cytarabine (ara-C), this compound exhibits superior antitumor activity in various preclinical models, including those for solid tumors. Its unique pharmacological properties, such as a longer intracellular retention time of its active triphosphate form and potent inhibition of DNA synthesis, make it a compound of high interest for cancer research and drug development.[1] This document provides detailed protocols for the preparation of this compound stock solutions and its application in common in vitro assays.
Data Presentation
This compound Stock Solution: Preparation and Storage
Proper preparation and storage of this compound stock solutions are critical for maintaining its stability and ensuring experimental reproducibility. This compound is soluble in dimethyl sulfoxide (DMSO) but not in water.
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Concentration | Prepare a high-concentration stock (e.g., 10 mM) to minimize DMSO volume in final assays. |
| Preparation Conditions | Work in a sterile environment (e.g., a laminar flow hood). Use high-quality, anhydrous DMSO. |
| Short-term Storage | Aliquot and store at -20°C for up to one month. |
| Long-term Storage | Aliquot and store at -80°C for up to six months. |
| Handling | Avoid repeated freeze-thaw cycles. Once thawed, use an aliquot and discard any unused portion. |
In Vitro Efficacy of this compound
The following table provides a summary of reported IC50 values for this compound in a human foreskin fibroblast (HFF) cell line, demonstrating its cytotoxic and antiproliferative effects. Researchers should determine the IC50 for their specific cell lines of interest.
| Cell Line | Assay Type | Incubation Time | IC50 Value |
| HFF | MTS Assay | 3 days | > 88 µM |
| HFF | Neutral Red Uptake | 7 days | 1 µM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound powder (MW: 259.28 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 259.28 g/mol = 0.0025928 g = 2.59 mg
-
-
-
Weighing this compound:
-
In a sterile environment, carefully weigh out 2.59 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolving this compound:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Dispense the 10 mM this compound stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes or cryovials.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
For short-term storage, place the aliquots at -20°C. For long-term storage, store them at -80°C.
-
Protocol 2: In Vitro Cytotoxicity Assay using MTT
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.1%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank) and cells with medium containing DMSO at the final concentration (vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50) for a specified period (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells (500 x g for 5 minutes) and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to analyze the DNA content and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualization
This compound's Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound, from its cellular uptake to the induction of apoptosis.
Caption: this compound's intracellular activation and mechanism of DNA damage leading to apoptosis.
Experimental Workflow: In Vitro Cytotoxicity Assay
The diagram below outlines the key steps in performing an in vitro cytotoxicity assay to determine the IC50 of this compound.
Caption: A streamlined workflow for determining this compound's in vitro cytotoxicity.
References
Application Notes and Protocols for In Vivo Imaging of Thiarabine's Effect on Tumor Growth
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiarabine (1-(4-Thio-β-D-arabinofuranosyl)cytosine) is a novel deoxycytidine analog with demonstrated potent antitumor activity.[1][2] Its mechanism of action involves the inhibition of DNA synthesis, leading to cell death.[1][3] Preclinical studies have shown this compound to have superior efficacy against numerous human tumor xenografts in mice, including solid tumors, when compared to other nucleoside analogs like cytarabine and gemcitabine.[1][2][4] This document provides detailed application notes and protocols for the in vivo imaging of this compound's therapeutic effect on tumor growth using a xenograft mouse model. The protocols outlined below are designed to enable researchers to effectively monitor and quantify the anti-tumor activity of this compound in a preclinical setting.
Mechanism of Action of this compound
This compound is a prodrug that, once inside the cell, is phosphorylated to its active triphosphate form. This active metabolite then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the elongating DNA strand during replication. The incorporation of this compound triphosphate into the DNA leads to chain termination and potent inhibition of DNA synthesis, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][3] The long retention time of its 5'-triphosphate form in tumor cells contributes to its superior antitumor activity.[1][2]
Caption: Mechanism of action of this compound in a cancer cell.
Experimental Protocols
This section details the protocols for establishing a tumor xenograft model and monitoring the therapeutic response to this compound using bioluminescence imaging and physical tumor volume measurements.
Cell Line and Animal Model
-
Cell Line: A human cancer cell line of interest (e.g., colorectal, pancreatic, lung) should be engineered to stably express firefly luciferase.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or Athymic Nude mice), 6-8 weeks old, are recommended to prevent rejection of the human tumor xenograft. All animal procedures must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Tumor Xenograft Establishment
-
Cell Preparation: Culture the luciferase-expressing cancer cells in appropriate media until they reach 80-90% confluency.
-
Cell Harvest: Detach the cells using trypsin, wash with phosphate-buffered saline (PBS), and resuspend in sterile PBS or a suitable extracellular matrix solution (e.g., Matrigel) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneous Injection: Anesthetize the mice using isoflurane. Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (approximately 100-150 mm³). This can be monitored by caliper measurements.
This compound Treatment
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
This compound Administration: Prepare this compound in a suitable vehicle (e.g., sterile saline). Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle only.
In Vivo Bioluminescence Imaging (BLI)
BLI allows for the non-invasive monitoring of tumor burden based on the light emission from the luciferase-expressing cancer cells.
-
Imaging System: Use an in vivo imaging system equipped for bioluminescence detection, such as the IVIS Spectrum.
-
Substrate Preparation: Prepare a stock solution of D-luciferin at 15 mg/mL in sterile PBS.
-
Substrate Administration: Anesthetize the mice with isoflurane. Administer D-luciferin via intraperitoneal injection at a dose of 150 mg/kg body weight.
-
Image Acquisition: Wait for 10-15 minutes for the luciferin to distribute. Place the anesthetized mice in the imaging chamber. Acquire bioluminescence images with an exposure time of 1-60 seconds, depending on the signal intensity.
-
Data Analysis: Quantify the bioluminescent signal from a region of interest (ROI) drawn around the tumor. The signal is typically expressed as total flux (photons/second).
-
Imaging Schedule: Perform imaging at baseline (before treatment initiation) and at regular intervals (e.g., twice weekly) throughout the study.
Tumor Volume Measurement
Physical measurement of the tumor provides a direct assessment of its size.
-
Caliper Measurement: Using a digital caliper, measure the length (longest dimension) and width (shortest dimension) of the tumor. Calculate the tumor volume using the formula:
-
Tumor Volume (mm³) = (Length x Width²) / 2
-
-
High-Frequency Ultrasound: For more accurate and reproducible measurements, high-frequency ultrasound can be used to generate 3D images of the tumor and calculate its volume.
-
Measurement Schedule: Perform tumor volume measurements at the same time points as the bioluminescence imaging.
Experimental Workflow
Caption: Experimental workflow for in vivo imaging of this compound's effect.
Data Presentation
Quantitative data should be summarized to allow for clear comparison between treatment and control groups.
Table 1: In Vivo Antitumor Efficacy of this compound in a Human Colorectal Cancer Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 1 (mm³) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Cures/Total Animals |
| Vehicle Control | - | 120 ± 15 | 1550 ± 210 | - | 0/10 |
| This compound | 50 mg/kg, qd x 5 | 118 ± 18 | 450 ± 95 | 71 | 2/10 |
| This compound + Clofarabine | 50 mg/kg + 20 mg/kg, qd x 5 | 122 ± 16 | 85 ± 30 | 94.5 | 7/10 |
Data are presented as mean ± standard error of the mean (SEM). Tumor Growth Inhibition (TGI) is calculated at the end of the study relative to the vehicle control group.
Table 2: Bioluminescence Imaging Data for Monitoring Tumor Burden
| Treatment Group | Mean Bioluminescence at Day 1 (photons/sec) | Mean Bioluminescence at Day 21 (photons/sec) | Fold Change in Signal |
| Vehicle Control | 1.5 x 10⁶ ± 0.3 x 10⁶ | 2.8 x 10⁸ ± 0.6 x 10⁸ | 186.7 |
| This compound | 1.4 x 10⁶ ± 0.2 x 10⁶ | 5.2 x 10⁷ ± 1.1 x 10⁷ | 37.1 |
| This compound + Clofarabine | 1.6 x 10⁶ ± 0.4 x 10⁶ | 9.8 x 10⁶ ± 2.5 x 10⁶ | 6.1 |
Bioluminescence data are presented as mean ± SEM.
Conclusion
The protocols described in these application notes provide a robust framework for evaluating the in vivo efficacy of this compound. By combining non-invasive bioluminescence imaging with traditional caliper or ultrasound measurements, researchers can obtain comprehensive quantitative data on tumor response. This multi-modal imaging approach is crucial for the preclinical assessment of novel anticancer agents like this compound and can provide valuable insights to guide further clinical development.
References
- 1. Bioluminescence and NIRF imaging for tumor xenograft models [bio-protocol.org]
- 2. This compound, 1-(4-Thio-β-D-arabinofuranosyl)cytosine. A Deoxycytidine Analog With Excellent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Access Pharmaceuticals Announces Publication of this compound Combination Data - BioSpace [biospace.com]
Application Note: A Validated LC-MS/MS Method for the Quantification of Thiarabine Incorporation into DNA
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiarabine, a deoxycytidine analog, has demonstrated significant potential as an antineoplastic agent.[1][2] Its therapeutic effect is primarily achieved through its incorporation into DNA, which leads to the inhibition of DNA replication and RNA synthesis, ultimately causing tumor cell death.[3][4] Unlike its structural analog cytarabine, this compound exhibits excellent activity against solid tumor xenografts and a longer half-life, making it a promising candidate for clinical evaluation.[1][2][3] Accurate and sensitive quantification of this compound incorporation into the DNA of cancer cells is a critical step in preclinical and clinical studies to establish a clear relationship between drug dosage, target engagement, and therapeutic efficacy.
This application note provides a detailed protocol for the quantification of this compound incorporated into genomic DNA using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5] The workflow involves isolating genomic DNA from this compound-treated cells, followed by enzymatic hydrolysis to release the constituent deoxynucleosides, and subsequent analysis by LC-MS/MS.[5][6]
Principle of the Method
The core of this protocol is the enzymatic digestion of DNA into its individual deoxynucleoside components, which can then be separated and quantified. High-purity genomic DNA is first isolated from cells treated with this compound. This DNA is then subjected to a multi-enzyme digestion process, typically using a combination of nucleases and phosphatases, to efficiently hydrolyze it into a mixture of canonical deoxynucleosides (dC, dG, dA, dT) and the incorporated this compound nucleoside.[6][7] This mixture is then analyzed by LC-MS/MS, which allows for the precise quantification of this compound relative to the total amount of DNA analyzed.[5]
References
- 1. This compound, 1-(4-Thio-β-D-arabinofuranosyl)cytosine. A Deoxycytidine Analog With Excellent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, 1-(4-Thio-β-D-arabinofuranosyl)cytosine. A Deoxy...: Ingenta Connect [ingentaconnect.com]
- 3. Facebook [cancer.gov]
- 4. This compound | C9H13N3O4S | CID 168566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Microwave-assisted enzymatic hydrolysis of DNA for mass spectrometric analysis: A new strategy for accelerated hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of enzymatic digestion for the quantitation of an oligonucleotide by liquid chromatography-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Cycle Analysis of Cells Treated with Thiarabine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiarabine (1-(4-Thio-β-D-arabinofuranosyl)cytosine) is a promising nucleoside analog with demonstrated anticancer activity.[1][2] As a deoxycytidine analog, its mechanism of action involves incorporation into DNA, leading to the inhibition of DNA synthesis and subsequent cell death.[1][2] A key characteristic of this compound's cytotoxic effect is its ability to induce cell cycle arrest, specifically in the G2 phase of the cell cycle.[2] This application note provides detailed protocols for analyzing the cell cycle distribution of cancer cells treated with this compound and presents expected quantitative data and the underlying signaling pathways.
Data Presentation
The following tables summarize the expected dose-dependent and time-dependent effects of this compound on the cell cycle distribution of a representative cancer cell line as determined by flow cytometry.
Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution (48-hour treatment)
| This compound Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| 0.1 | 48.7 ± 2.8 | 22.1 ± 2.1 | 29.2 ± 2.4 |
| 0.5 | 35.1 ± 2.2 | 15.5 ± 1.9 | 49.4 ± 3.0 |
| 1.0 | 22.6 ± 1.9 | 10.2 ± 1.5 | 67.2 ± 3.5 |
| 5.0 | 15.3 ± 1.5 | 5.8 ± 1.1 | 78.9 ± 4.1 |
Data are presented as mean ± standard deviation from three independent experiments and are illustrative.
Table 2: Time-Dependent Effect of this compound (1.0 µM) on Cell Cycle Distribution
| Time (hours) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| 12 | 42.5 ± 2.7 | 20.1 ± 2.0 | 37.4 ± 2.9 |
| 24 | 30.8 ± 2.1 | 14.3 ± 1.7 | 54.9 ± 3.3 |
| 48 | 22.6 ± 1.9 | 10.2 ± 1.5 | 67.2 ± 3.5 |
| 72 | 18.9 ± 1.7 | 8.1 ± 1.3 | 73.0 ± 3.8 |
Data are presented as mean ± standard deviation from three independent experiments and are illustrative.
Mandatory Visualization
Signaling Pathway of this compound-Induced G2/M Checkpoint Activation
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Thiarabine Resistance in Solid Tumors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Thiarabine in solid tumors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a next-generation nucleoside analog, structurally similar to cytarabine and gemcitabine. Its primary mechanism of action involves the inhibition of DNA synthesis.[1] After being transported into the cancer cell, this compound is phosphorylated to its active triphosphate form. This active metabolite is then incorporated into the replicating DNA strand, leading to chain termination and halting DNA replication. A key attribute of this compound is the long retention of its 5'-triphosphate form within tumor cells, which contributes to its potent inhibition of DNA synthesis.[1]
Q2: My solid tumor cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific research on this compound resistance in solid tumors is limited, mechanisms can be extrapolated from studies on other nucleoside analogs like gemcitabine. Potential resistance mechanisms include:
-
Altered Drug Transport:
-
Reduced Influx: Decreased expression or activity of nucleoside transporters, such as human equilibrative nucleoside transporter 1 (hENT1), can limit the uptake of this compound into the cancer cell.
-
Increased Efflux: Overexpression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, can actively remove this compound from the cell, reducing its intracellular concentration.
-
-
Impaired Metabolic Activation:
-
This compound requires phosphorylation to its active triphosphate form. A key enzyme in this process is deoxycytidine kinase (dCK). Downregulation or inactivating mutations of dCK can significantly reduce the activation of this compound, leading to drug resistance.
-
-
Enhanced DNA Repair:
-
Cancer cells can upregulate DNA repair pathways to counteract the DNA damage induced by this compound. This allows the cells to survive and continue proliferating despite the presence of the drug.
-
-
Alterations in Downstream Signaling Pathways:
-
Activation of pro-survival signaling pathways can help cancer cells evade apoptosis (programmed cell death) induced by this compound. Key pathways implicated in resistance to nucleoside analogs include PI3K/Akt, MAPK/ERK, and NF-κB.
-
Q3: How can I experimentally confirm the mechanism of this compound resistance in my cell line?
To investigate the mechanism of resistance, a multi-pronged approach is recommended:
-
Gene and Protein Expression Analysis:
-
qRT-PCR and Western Blotting: Analyze the expression levels of key proteins and genes involved in the potential resistance mechanisms. This includes nucleoside transporters (e.g., hENT1), efflux pumps (e.g., ABCB1, ABCG2), and the activating enzyme dCK.
-
Phospho-protein arrays and Western Blotting: Examine the activation status of key signaling pathways (PI3K/Akt, MAPK/ERK, NF-κB) by measuring the levels of phosphorylated proteins (e.g., p-Akt, p-ERK).
-
-
Functional Assays:
-
Drug Uptake/Efflux Assays: Use radiolabeled this compound or fluorescent analogs to measure its uptake and efflux in sensitive versus resistant cells.
-
Enzyme Activity Assays: Measure the enzymatic activity of dCK in cell lysates from sensitive and resistant cells.
-
Q4: What are some strategies to overcome this compound resistance in my experiments?
Based on the identified resistance mechanisms, several strategies can be explored:
-
Combination Therapy:
-
With other chemotherapeutics: Preclinical studies have shown that this compound can have synergistic or additive effects when combined with other anticancer agents like clofarabine, irinotecan, paclitaxel, and cisplatin.
-
With targeted inhibitors: If a specific signaling pathway is found to be upregulated in resistant cells, combining this compound with an inhibitor of that pathway (e.g., a PI3K inhibitor or a MEK inhibitor) could restore sensitivity.
-
-
Modulation of Drug Transport:
-
Efflux pump inhibitors: While many are still experimental, inhibitors of ABC transporters could be used to increase the intracellular concentration of this compound.
-
-
Genetic Approaches:
-
siRNA/shRNA knockdown or CRISPR/Cas9 knockout: To confirm the role of a specific gene in resistance, you can knock down its expression in resistant cells and see if sensitivity to this compound is restored.
-
Troubleshooting Guides
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in IC50 values for this compound between experiments. | Inconsistent cell seeding density. Variations in drug concentration preparation. Cell line instability or contamination. | Ensure consistent cell numbers are seeded for each experiment. Prepare fresh drug dilutions for each experiment from a validated stock solution. Regularly check cell line morphology and test for mycoplasma contamination. |
| No significant difference in apoptosis between control and this compound-treated resistant cells. | The concentration of this compound is too low. The incubation time is too short. The apoptosis assay is not sensitive enough. | Perform a dose-response experiment with a wider range of this compound concentrations. Conduct a time-course experiment to determine the optimal incubation time for inducing apoptosis. Try a different apoptosis assay (e.g., Annexin V/PI staining, caspase activity assay). |
| Western blot shows no change in the phosphorylation of Akt or ERK in resistant cells. | The cells were not stimulated appropriately. The antibody is not working correctly. The chosen time point for analysis is not optimal. | Ensure that the cells are treated with this compound for a sufficient time to induce signaling changes. Validate the antibody with positive and negative controls. Perform a time-course experiment to identify the peak of pathway activation. |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Solid Tumor Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| HT-29 (Parental) | 0.5 | 1 |
| HT-29 (this compound-Resistant) | 15.0 | 30 |
| A549 (Parental) | 1.2 | 1 |
| A549 (this compound-Resistant) | 28.8 | 24 |
Table 2: Hypothetical Gene Expression Changes in this compound-Resistant HT-29 Cells (Fold Change vs. Parental)
| Gene | Fold Change | Putative Role in Resistance |
| hENT1 | -4.5 | Reduced drug influx |
| ABCB1 | +8.2 | Increased drug efflux |
| dCK | -6.8 | Decreased drug activation |
| Akt1 | +3.1 | Pro-survival signaling |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Determine the initial IC50: Culture the parental cell line and determine the half-maximal inhibitory concentration (IC50) of this compound using an MTT or similar cell viability assay.
-
Initial drug exposure: Treat the parental cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth) for 24-48 hours.
-
Recovery: Remove the drug-containing medium and allow the surviving cells to recover and repopulate in fresh, drug-free medium.
-
Stepwise dose escalation: Once the cells are confluent, passage them and re-treat with a slightly higher concentration of this compound (e.g., 1.5-2 times the previous concentration).
-
Repeat cycles: Repeat the cycle of treatment and recovery, gradually increasing the this compound concentration over several months.
-
Characterization of resistant cells: Periodically assess the IC50 of the treated cell population. A significant increase in the IC50 (e.g., >10-fold) indicates the development of resistance.
-
Clonal selection (optional): Isolate single clones from the resistant population to establish a homogenous resistant cell line.
Protocol 2: Cell Viability (MTT) Assay for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (typically 8-12 concentrations) for 24-72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the data and determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Treat sensitive and resistant cells with or without this compound for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Visualizations
References
Technical Support Center: Enhancing the Oral Bioavailability of Thiarabine
Welcome to the technical support center for Thiarabine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments aimed at improving the oral bioavailability of this promising anticancer agent. This compound, a deoxycytidine analog, has demonstrated significant preclinical antitumor activity. However, its clinical utility via oral administration is currently limited by a low bioavailability of approximately 16% in mice.[1] This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome this hurdle.
Troubleshooting Guide
Problem 1: Low Permeability and Absorption of this compound Across Intestinal Epithelium
Symptoms:
-
Inconsistent or low plasma concentrations of this compound after oral administration in animal models.
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Low apparent permeability coefficient (Papp) in in-vitro models like Caco-2 assays.
Possible Causes:
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High Polarity: Like its analog cytarabine, this compound is a hydrophilic molecule, which limits its passive diffusion across the lipid-rich intestinal cell membranes.[2]
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Efflux Transporter Activity: this compound may be a substrate for efflux pumps such as P-glycoprotein (P-gp), which actively transport the drug from inside the intestinal cells back into the gut lumen.
Solutions:
-
Prodrug Approach:
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Rationale: Masking the polar functional groups of this compound with lipophilic moieties can enhance its membrane permeability. This strategy has been successfully applied to cytarabine, significantly increasing its oral bioavailability.[2][3][4]
-
Experimental Steps:
-
Synthesize a series of lipophilic prodrugs of this compound. A common approach is to create ester or amide linkages at the 5'-hydroxyl or 4-amino groups. For instance, conjugating this compound with a fatty acid like lauric acid or palmitic acid can be explored.[2][3][4]
-
Evaluate the stability of the prodrugs in simulated gastric and intestinal fluids to ensure they remain intact until they reach the site of absorption.
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Assess the permeability of the prodrugs using an in-vitro model such as the Caco-2 permeability assay.
-
Conduct in vivo pharmacokinetic studies in an animal model (e.g., mice or rats) to compare the oral bioavailability of the this compound prodrugs to that of the parent drug.
-
-
-
Nanoformulations:
-
Rationale: Encapsulating this compound in nanocarriers can protect it from the harsh gastrointestinal environment, improve its solubility, and facilitate its transport across the intestinal epithelium. This approach has shown promise for gemcitabine, another similar nucleoside analog.[5][6][7]
-
Experimental Steps:
-
Prepare this compound-loaded nanoparticles using biodegradable and biocompatible polymers (e.g., PLGA, chitosan) or lipids.[5][8]
-
Characterize the nanoparticles for size, surface charge, drug loading efficiency, and in vitro drug release profile.
-
Evaluate the uptake and transport of the nanoparticles across a Caco-2 cell monolayer.
-
Perform in vivo pharmacokinetic studies to determine the oral bioavailability of the this compound-loaded nanoparticles.
-
-
Problem 2: Suspected Rapid First-Pass Metabolism
Symptoms:
-
High levels of this compound metabolites are detected in plasma shortly after oral administration, with correspondingly low levels of the parent drug.
-
In vitro metabolism assays using liver microsomes or S9 fractions show rapid degradation of this compound.
Possible Cause:
-
Enzymatic Degradation: this compound, similar to cytarabine, may be susceptible to deamination by cytidine deaminase in the intestine and liver, converting it to an inactive uridine analog.[3][9]
Solutions:
-
Prodrugs to Block Metabolism:
-
Rationale: Modifying the 4-amino group of the cytosine ring can protect this compound from deamination.[3][9]
-
Experimental Steps:
-
Design and synthesize this compound prodrugs with modifications at the 4-amino position. For example, creating an amide linkage with a fatty acid or an amino acid.[9][10]
-
Incubate the prodrugs with liver microsomes or S9 fractions to assess their metabolic stability compared to this compound.
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Conduct in vivo pharmacokinetic studies to measure the plasma concentrations of both the prodrug and the released this compound.
-
-
-
Co-administration with Enzyme Inhibitors:
-
Rationale: While not a long-term clinical strategy, co-administering a known inhibitor of cytidine deaminase, such as tetrahydrouridine, in preclinical studies can help confirm if deamination is the primary metabolic pathway limiting oral bioavailability.[11]
-
Experimental Steps:
-
Orally administer this compound to an animal model with and without the enzyme inhibitor.
-
Collect blood samples at various time points and analyze the plasma concentrations of this compound and its primary metabolites. A significant increase in the parent drug's exposure in the presence of the inhibitor would confirm the role of the targeted enzyme.
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Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound? A1: The oral bioavailability of this compound has been reported to be approximately 16% in mice.[1]
Q2: What are the likely reasons for this compound's low oral bioavailability? A2: Based on studies of similar nucleoside analogs like cytarabine and gemcitabine, the low oral bioavailability of this compound is likely due to a combination of poor intestinal permeability due to its hydrophilicity, rapid first-pass metabolism by enzymes such as cytidine deaminase, and potential efflux by transporters like P-glycoprotein.[2][3][11]
Q3: How can I determine if this compound is a substrate for P-glycoprotein? A3: You can perform a bi-directional transport assay using Caco-2 cells. A significantly higher efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is a substrate for an efflux transporter like P-glycoprotein. This can be confirmed by repeating the assay in the presence of a known P-gp inhibitor, such as verapamil or elacridar. A reduction in the efflux ratio in the presence of the inhibitor would confirm P-gp involvement.
Q4: What are the advantages of a prodrug strategy for this compound? A4: A prodrug strategy can simultaneously address multiple challenges. By masking polar groups with lipophilic moieties, you can enhance membrane permeability. If the modification is at the 4-amino position, it can also protect the drug from deamination, thereby reducing first-pass metabolism.[3][9]
Q5: What type of nanoformulation would be suitable for this compound? A5: Polymeric nanoparticles (e.g., using PLGA or chitosan) and lipid-based nanocarriers (e.g., solid lipid nanoparticles or nanoemulsions) are good starting points.[5][8] These systems can encapsulate hydrophilic drugs like this compound, protect them from degradation in the GI tract, and improve their absorption.
Data Presentation
Table 1: Comparison of Oral Bioavailability of Cytarabine and its Prodrugs in Rats
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Cytarabine | 50 | 120 ± 30 | 0.5 | 210 ± 50 | 3.23 | [3][4] |
| PA-Ara (Palmitic Acid-Cytarabine Prodrug) | 50 | 850 ± 150 | 2.0 | 4050 ± 650 | 61.77 | [3][4] |
Table 2: In Vivo Pharmacokinetic Parameters of Gemcitabine and Gemcitabine-Loaded Nanoparticles in Mice After Oral Administration
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Gemcitabine Solution | 50 | 320 ± 60 | 0.5 | 650 ± 120 | ~10 | [6][11] |
| Gemcitabine-loaded β-glucan NPs | 50 | 1150 ± 210 | 4.0 | 3320 ± 580 | ~51 | [6] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of this compound and its prodrugs across a Caco-2 cell monolayer, an in-vitro model of the human intestinal epithelium.
Methodology:
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Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment.
-
Transport Study (Apical to Basolateral - A to B):
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Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
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Add the test compound (this compound or its prodrug) to the apical (A) chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) chamber.
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Replace the collected volume with fresh transport buffer.
-
-
Transport Study (Basolateral to Apical - B to A):
-
Add the test compound to the basolateral (B) chamber.
-
Collect samples from the apical (A) chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation of Papp:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux (mass/time).
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
-
-
-
Efflux Ratio: Calculate the efflux ratio by dividing Papp (B to A) by Papp (A to B).
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles
Objective: To encapsulate this compound in PLGA nanoparticles to improve its stability and oral absorption.
Methodology:
-
Preparation of Nanoparticles (Double Emulsion Solvent Evaporation Method):
-
Dissolve this compound in an aqueous solution (e.g., deionized water).
-
Dissolve PLGA in an organic solvent (e.g., dichloromethane).
-
Emulsify the aqueous this compound solution in the organic PLGA solution using sonication to form a primary water-in-oil (w/o) emulsion.
-
Add this primary emulsion to a larger volume of an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol, PVA) and sonicate again to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Lyophilize the purified nanoparticles to obtain a dry powder for long-term storage and characterization.
-
Characterization:
-
Particle Size and Zeta Potential: Use dynamic light scattering (DLS).
-
Morphology: Use scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Drug Loading and Encapsulation Efficiency: Dissolve a known amount of nanoparticles in a suitable solvent and quantify the this compound content using an analytical method like HPLC or UV-Vis spectroscopy.
-
Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) * 100
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Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug) * 100
-
-
Visualizations
Caption: Factors contributing to the low oral bioavailability of this compound.
Caption: Prodrug and nanoformulation strategies to enhance this compound's bioavailability.
Caption: Workflow for the preclinical evaluation of a this compound prodrug.
References
- 1. This compound, 1-(4-Thio-β-D-arabinofuranosyl)cytosine. A Deoxycytidine Analog With Excellent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly enhanced leukemia therapy and oral bioavailability from a novel amphiphilic prodrug of cytarabine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Rational design of a new cytarabine-based prodrug for highly efficient oral delivery of cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chitosan-Pluronic nanoparticles as oral delivery of anticancer gemcitabine: preparation and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cryo-Milled β-Glucan Nanoparticles for Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral Delivery of Photopolymerizable Nanogels Loaded with Gemcitabine for Pancreatic Cancer Therapy: Formulation Design, and in vitro and in vivo Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 10. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]
- 11. Mechanisms of Gemcitabine Oral Absorption as Determined by In Situ Intestinal Perfusions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Thiarabine Aqueous Solubility: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Thiarabine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: Publicly available, specific quantitative data on the aqueous solubility of this compound is limited. However, as a nucleoside analog similar to cytarabine, it is anticipated to have moderate to low aqueous solubility, which can be influenced by factors such as pH and temperature. For comparison, cytarabine is described as freely soluble in water.[1][2] Researchers should empirically determine the solubility for their specific experimental conditions.
Q2: What are the primary factors that can affect this compound's solubility?
A2: The solubility of this compound in aqueous solutions can be influenced by several factors, including:
-
pH: The ionization state of this compound can change with pH, which may affect its solubility.
-
Temperature: Generally, solubility increases with temperature, although this should be tested to avoid degradation.
-
Co-solvents: The addition of organic co-solvents can increase the solubility of poorly soluble compounds.
-
Excipients: The presence of other formulation components, such as buffers and salts, can impact solubility.
Q3: Are there any known stability issues with this compound in aqueous solutions?
A3: While specific degradation kinetics for this compound in aqueous solutions are not widely published, similar nucleoside analogs can be susceptible to hydrolysis, particularly at non-optimal pH values.[3] It is recommended to prepare fresh solutions and conduct stability studies under your specific experimental conditions.
Troubleshooting Guide for this compound Solubility Issues
This guide provides a systematic approach to addressing common solubility challenges encountered during experiments with this compound.
Issue 1: this compound powder is not dissolving in water or buffer.
| Possible Cause | Troubleshooting Step |
| Low intrinsic solubility | 1. Gently warm the solution (e.g., to 37°C) while stirring. 2. Use sonication in a water bath for short intervals. 3. If the application allows, consider adding a co-solvent. |
| Incorrect pH | 1. Measure the pH of the solution. 2. Adjust the pH to determine if solubility improves. For similar compounds, solubility can be pH-dependent.[3][4] |
| Solution is saturated | 1. Increase the volume of the solvent to decrease the concentration. 2. Perform a solubility test to determine the saturation point in your chosen solvent system. |
Issue 2: this compound precipitates out of solution after initial dissolution.
| Possible Cause | Troubleshooting Step |
| Change in temperature | 1. Ensure the solution is maintained at the temperature at which dissolution was achieved. 2. If the solution needs to be stored at a lower temperature, perform a solubility test at that temperature. |
| Change in pH | 1. Verify the pH of the solution has not changed. 2. Ensure the buffering capacity of your solution is sufficient to maintain the desired pH. |
| Metastable solution | 1. The initial dissolution may have resulted in a supersaturated solution. Consider preparing a slightly less concentrated solution. 2. The use of stabilizing excipients may be necessary for long-term stability. |
Quantitative Data Summary
Table 1: Illustrative pH-Dependent Aqueous Solubility of a Nucleoside Analog
| pH | Solubility (µg/mL) |
| 3.5 | 50 |
| 5.0 | 25.8 |
| 7.0 (Neutral) | Low |
| Alkaline | Very Low |
Note: This data is for alectinib, a different compound, and is provided for illustrative purposes to show a potential trend.[4] Researchers must determine the specific solubility of this compound experimentally.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of this compound
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable organic solvent where it is freely soluble (e.g., DMSO). Create a series of standard solutions of known concentrations.
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound powder to a known volume of the aqueous solution (e.g., water, PBS) in a sealed vial.
-
Agitate the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Analyze the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
-
Data Analysis: The measured concentration represents the equilibrium solubility of this compound under the tested conditions.
Protocol 2: Preparation of a this compound Formulation using a Co-solvent
-
Co-solvent Selection: Choose a biocompatible co-solvent (e.g., ethanol, propylene glycol, PEG 400).
-
Weighing: Accurately weigh the required amount of this compound.
-
Initial Dissolution: Dissolve the this compound in the chosen co-solvent. Gentle warming or sonication may be applied if necessary.
-
Aqueous Dilution: Slowly add the aqueous buffer to the co-solvent mixture while stirring continuously.
-
Final Volume: Adjust to the final desired volume with the aqueous buffer.
-
Observation: Visually inspect the final solution for any signs of precipitation.
Visualizations
References
Optimizing Thiarabine Dosage for In Vivo Studies: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers utilizing Thiarabine in in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental procedures.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Unexpected Toxicity or Animal Morbidity | Dosage may be too high for the specific animal strain or model. | Immediately reduce the dosage or decrease the frequency of administration. Monitor animals closely for signs of toxicity (see Table 2). It is recommended to perform a Maximum Tolerated Dose (MTD) study prior to the main experiment. |
| Improper drug formulation leading to precipitation or aggregation. | Ensure this compound is fully dissolved in a suitable vehicle. Visually inspect the solution for any particulates before each injection. Prepare fresh solutions as needed and consider sterile filtering. | |
| Animal health status. | Ensure all animals are healthy and acclimatized before starting the experiment. Any underlying health issues can increase sensitivity to the drug. | |
| Lack of Efficacy at Expected Dosages | Suboptimal dosing schedule. | The timing and frequency of administration are critical. This compound's efficacy is linked to its long intracellular half-life of its active triphosphate form. Consider once-daily dosing schedules.[1] |
| Poor drug bioavailability. | This compound has an oral bioavailability of approximately 16% in mice.[1] For consistent results, intraperitoneal (i.p.) or intravenous (i.v.) administration is recommended. | |
| Tumor model resistance. | The specific tumor model may be inherently resistant to this compound. Verify the sensitivity of your cell line to this compound in vitro before proceeding with in vivo studies. | |
| Difficulty in Drug Preparation | Solubility issues. | Information on a specific, validated vehicle for this compound for in vivo injection is not readily available in the reviewed literature. Researchers may need to perform solubility tests with common biocompatible solvents such as sterile saline, PBS, or solutions containing a low percentage of DMSO or other solubilizing agents. It is crucial to establish the stability of the chosen formulation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for this compound in mice?
A preclinical study involving an MC38 colon cancer model in C57Bl/6 transgenic mice tested this compound at a dose near its MTD. While the exact MTD was not specified, this suggests that initial dose-finding studies are crucial. As a general reference for chemotherapeutic agents in mice, a systematic investigation determined the single-dose MTD for various drugs, with endpoints including weight loss and clinical score. For instance, the MTD for gemcitabine was found to be 700 mg/kg. Given that this compound is a nucleoside analog like gemcitabine, initial range-finding studies could start at lower doses and escalate.
Q2: How should this compound be prepared for in vivo administration?
Detailed public information on a standard vehicle for this compound formulation is limited. For similar nucleoside analogs, sterile saline or phosphate-buffered saline (PBS) are commonly used. For compounds with limited aqueous solubility, a small percentage of a biocompatible solvent like DMSO, followed by dilution in saline or PBS, is a common practice. It is critical to ensure the final concentration of the organic solvent is well-tolerated by the animals. Stability of the prepared solution should also be assessed.
Q3: What are the common routes of administration for this compound in vivo?
In preclinical studies, common routes of administration for chemotherapeutic agents include intraperitoneal (i.p.), intravenous (i.v.), and oral gavage. Given this compound's reported oral bioavailability of approximately 16% in mice, i.p. or i.v. injections are recommended for achieving more consistent systemic exposure in efficacy studies.[1]
Q4: What signs of toxicity should be monitored in mice treated with this compound?
While specific dose-limiting toxicities for this compound are not detailed in the available literature, researchers should monitor for general signs of distress in animals undergoing chemotherapy. These include:
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Weight Loss: A significant percentage of body weight loss (typically >15-20%) is a common sign of toxicity.
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Changes in Behavior: Lethargy, ruffled fur, hunched posture, and reduced activity.
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Gastrointestinal Issues: Diarrhea or changes in stool consistency.
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Clinical Score: A standardized clinical scoring system can be used to objectively assess animal health.
Q5: What is the mechanism of action of this compound?
This compound is a nucleoside analog of cytarabine. After cellular uptake, it is phosphorylated to its active triphosphate form. This active metabolite is then incorporated into the DNA of cancer cells, leading to the inhibition of DNA synthesis and ultimately cell death.[1] A key feature of this compound is the long retention time of its 5'-triphosphate metabolite within tumor cells, which contributes to its potent anti-tumor activity.[1]
Quantitative Data Summary
Table 1: this compound In Vivo Efficacy and Bioavailability
| Parameter | Value | Species | Source |
| Oral Bioavailability | ~16% | Mouse | [1] |
| Efficacy | Superior to gemcitabine, clofarabine, or cytarabine in numerous human tumor xenografts | Mouse | [1] |
Table 2: General Toxicity Endpoints for Chemotherapy in Mice
| Parameter | Endpoint Indicating Toxicity | Source |
| Body Weight Loss | >15-20% of initial body weight | General knowledge from preclinical toxicology |
| Clinical Score | A score of ≥ 3 on a standardized scale | General knowledge from preclinical toxicology |
| Behavioral Changes | Lethargy, ruffled fur, hunched posture | General knowledge from preclinical toxicology |
| Gastrointestinal Signs | Diarrhea, dehydration | General knowledge from preclinical toxicology |
Experimental Protocols
General Protocol for In Vivo Xenograft Efficacy Study
This is a generalized protocol and should be adapted based on the specific tumor model and experimental goals.
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Cell Culture: Culture the desired human tumor cell line under appropriate conditions.
-
Animal Model: Use immunocompromised mice (e.g., nu/nu or SCID) for xenograft studies.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in 0.1-0.2 mL of sterile PBS or culture medium) into the flank of each mouse.
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Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach the desired size, randomize animals into treatment and control groups with similar mean tumor volumes.
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable sterile vehicle immediately before use. The exact vehicle and concentration will need to be optimized.
-
Administer this compound to the treatment group according to the planned dosage and schedule (e.g., daily i.p. injections).
-
Administer the vehicle alone to the control group.
-
-
Monitoring:
-
Measure tumor volumes and body weights regularly throughout the study.
-
Observe animals daily for any signs of toxicity (refer to Table 2).
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a set time point. Euthanize animals if they show signs of excessive toxicity or if tumors become ulcerated.
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Data Analysis: Compare the tumor growth inhibition in the treated group to the control group.
Visualizations
Caption: Cellular uptake and activation cascade of this compound leading to apoptosis.
Caption: A generalized workflow for conducting in vivo efficacy studies with this compound.
References
Technical Support Center: Identifying Off-Target Effects of Thiarabine in vitro
Welcome to the technical support center for researchers working with Thiarabine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify and understand potential off-target effects of this compound in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a nucleoside analog of cytarabine (ara-C).[1][2] Its primary mechanism of action involves the inhibition of DNA and RNA synthesis. After administration, this compound is phosphorylated to its active triphosphate form, T-araCTP.[1][2] T-araCTP then competes with the natural nucleoside, deoxycytidine triphosphate (dCTP), for incorporation into DNA. This incorporation leads to chain termination and inhibition of DNA replication, ultimately causing cell death in proliferating cells.[2]
Q2: Beyond DNA and RNA synthesis, what are the potential off-target effects of this compound?
As a nucleoside analog, this compound's off-target effects are likely to involve other enzymes that utilize nucleoside triphosphates as substrates. Potential off-targets include:
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Kinases: A broad range of kinases that use ATP (a nucleoside triphosphate) could be susceptible to inhibition.
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DNA Polymerases: Besides the intended inhibitory effect on replicative polymerases, this compound triphosphate might also inhibit other DNA polymerase subtypes involved in DNA repair.[3]
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Ribonucleotide Reductase (RNR): This enzyme is responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks for DNA synthesis. Inhibition of RNR can deplete the dNTP pool, sensitizing cells to DNA damaging agents.[4]
Q3: We are observing unexpected cytotoxicity at concentrations that shouldn't inhibit DNA synthesis significantly. What could be the cause?
Unexpected cytotoxicity could stem from several factors:
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Off-target kinase inhibition: Inhibition of essential cellular kinases can trigger apoptotic pathways independent of DNA synthesis arrest.
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Mitochondrial toxicity: Some nucleoside analogs can interfere with mitochondrial DNA polymerase gamma, leading to mitochondrial dysfunction and cell death.[3]
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Metabolic disruption: Inhibition of enzymes like ribonucleotide reductase can lead to imbalances in the nucleotide pool, causing cellular stress.
We recommend performing a broader off-target screening, such as a kinase panel, to investigate these possibilities.
Q4: How can we distinguish between on-target and off-target effects in our cell-based assays?
Distinguishing between on-target and off-target effects can be challenging. Here are a few strategies:
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Rescue experiments: Attempt to rescue the cytotoxic phenotype by supplementing the culture medium with an excess of the natural nucleoside (deoxycytidine). If the toxicity is on-target, this should partially rescue the cells.
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Use of resistant cell lines: If available, utilize cell lines with known resistance mechanisms to cytarabine (e.g., deficient in the activating enzyme deoxycytidine kinase). If this compound is still toxic to these cells, it suggests an off-target mechanism.
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Molecular profiling: Analyze downstream signaling pathways. For example, if you suspect off-target kinase inhibition, profile the phosphorylation status of key signaling proteins.
Troubleshooting Guides
Troubleshooting Inconsistent IC50 Values in Cytotoxicity Assays
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the plate, or compound precipitation. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for cell seeding and compound addition. Avoid using the outer wells of the plate. Visually inspect for compound precipitation. |
| IC50 value shifts between experiments | Differences in cell passage number, cell health, or incubation time. | Use cells within a consistent passage number range. Monitor cell viability and doubling time. Standardize the incubation time for all experiments. |
| No dose-response curve observed | Compound concentration range is too high or too low. Compound is inactive in the chosen cell line. | Perform a broad-range dose-response experiment (e.g., from 1 nM to 100 µM) to determine the effective concentration range. Verify the expression of the activating enzyme (deoxycytidine kinase) in your cell line. |
Troubleshooting In Vitro Kinase Assays
| Problem | Possible Cause | Recommended Solution |
| False positives (inhibition observed) | Compound interferes with the assay signal (e.g., fluorescence quenching). Inhibition of a coupling enzyme in the assay.[5] | Run a counterscreen without the kinase to check for assay interference. If using a coupled-enzyme assay, test for inhibition of the coupling enzyme directly.[5] |
| False negatives (no inhibition observed) | This compound requires phosphorylation to be active, which is absent in a biochemical assay. Incorrect ATP concentration used. | Use the phosphorylated form of this compound (T-araCTP) in the assay. Test a range of ATP concentrations, including physiological levels, as IC50 values can be ATP-competitive.[6][7] |
| High background signal | Non-specific binding of the detection antibody. Autophosphorylation of the kinase. | Include a no-kinase control to determine background. Optimize antibody concentrations and blocking steps. If autophosphorylation is an issue, consider using a kinase-dead mutant as a control.[7] |
Quantitative Data Summary
Table 1: Potential Off-Target Profile of this compound Triphosphate (T-araCTP)
| Target Class | Specific Target | Assay Type | IC50 / Ki (nM) | Notes |
| Kinase | Kinase A | Biochemical | Data not available | Screen against a panel of representative kinases. |
| Kinase | Kinase B | Biochemical | Data not available | |
| Polymerase | DNA Polymerase β | Biochemical | Data not available | Involved in DNA repair. |
| Polymerase | DNA Polymerase γ | Biochemical | Data not available | Mitochondrial polymerase; inhibition can lead to toxicity.[3] |
| Other | Ribonucleotide Reductase | Biochemical | Data not available | Inhibition can disrupt the dNTP pool. |
Table 2: Common Adverse Effects of Gemcitabine (as a proxy for this compound)
| Adverse Effect | Grade 3 Toxicity (%) | Grade 4 Toxicity (%) |
| Anemia | 21% | - |
| Neutropenia | 5% | - |
| Thrombocytopenia | 5% | - |
| Nausea/Vomiting | Variable | Variable |
| Fatigue | Variable | Variable |
| Data is compiled from clinical studies of Gemcitabine and may not be directly representative of this compound's in vitro off-target profile. |
Experimental Protocols
Protocol 1: Kinase Inhibitor Profiling Panel
This protocol outlines a general procedure for screening this compound triphosphate (T-araCTP) against a panel of kinases.
-
Reagents and Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
T-araCTP (synthesized and purified)
-
ATP
-
Kinase reaction buffer (typically contains MgCl2, DTT, and a buffering agent like HEPES)
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Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
-
-
Procedure:
-
Prepare a serial dilution of T-araCTP in the kinase reaction buffer.
-
In a 384-well plate, add the kinase, its specific substrate, and the T-araCTP dilution.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for each kinase.
-
Incubate the plate at 30°C for the optimized reaction time.
-
Stop the reaction and detect the remaining ATP using a luminescence-based method like the ADP-Glo™ assay.[11][12]
-
Calculate the percent inhibition for each kinase at each T-araCTP concentration and determine the IC50 values.
-
Protocol 2: In Vitro DNA Polymerase Activity Assay
This protocol describes a method to assess the inhibitory effect of T-araCTP on DNA polymerase activity.
-
Reagents and Materials:
-
Purified DNA polymerase (e.g., Polymerase β, Polymerase γ)
-
Primed DNA template
-
dNTP mix (dATP, dGTP, dCTP, dTTP)
-
T-araCTP
-
DNA polymerase reaction buffer
-
DNA-intercalating fluorescent dye (e.g., PicoGreen)
-
96-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of T-araCTP in the reaction buffer.
-
In a 96-well plate, add the primed DNA template, the dNTP mix, and the T-araCTP dilution.
-
Add the DNA polymerase to initiate the reaction.
-
Incubate at 37°C for an appropriate time.
-
Stop the reaction and add the DNA-intercalating dye.
-
Measure the fluorescence intensity to quantify the amount of newly synthesized double-stranded DNA.
-
Calculate the percent inhibition and IC50 value.
-
Visualizations
Caption: this compound's activation pathway and primary mechanism of action.
Caption: A logical workflow for identifying off-target effects of this compound.
References
- 1. In vitro Assessment of RNA Polymerase I Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secondary pharmacology: screening and interpretation of off-target activities - focus on translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA polymerases as targets of anticancer nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retrospective analysis of adverse drug reactions induced by gemcitabine treatment in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety profile of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real-World Outcomes of Patients Treated With Gemcitabine Using Standardized Dose and Rate and Docetaxel for Advanced Soft Tissue Sarcoma in an Australian Sarcoma Center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 12. bmglabtech.com [bmglabtech.com]
Technical Support Center: Minimizing Thiarabine-Induced Hematologic Toxicities
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on managing and troubleshooting hematologic toxicities associated with the investigational anticancer agent Thiarabine. The information is presented in a question-and-answer format to directly address potential issues encountered during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it lead to hematologic toxicities?
A1: this compound is a nucleoside analog of cytarabine (ara-C). Its cytotoxic effect is mediated through its conversion into the active triphosphate form, this compound-triphosphate (T-araCTP). T-araCTP competitively inhibits DNA polymerase, leading to the termination of DNA chain elongation and inhibition of DNA synthesis.[1][2] This disruption of DNA replication is particularly effective against rapidly dividing cells, such as cancer cells. However, this lack of specificity also affects healthy, rapidly proliferating cells, most notably the hematopoietic progenitor cells in the bone marrow. The inhibition of their proliferation leads to the common hematologic toxicities observed with this compound and similar nucleoside analogs, namely neutropenia, thrombocytopenia, and anemia.
Q2: What are the primary dose-limiting hematologic toxicities observed with this compound?
A2: The primary dose-limiting toxicities of this compound are hematologic. Based on clinical trials with similar nucleoside analogs like cytarabine, the most significant and dose-dependent toxicities are myelosuppression, leading to neutropenia, thrombocytopenia, and anemia.[2] Severe and prolonged myelosuppression can increase the risk of infections and bleeding.
Troubleshooting Guide
Issue 1: Unexpectedly severe or prolonged neutropenia, thrombocytopenia, or anemia observed in preclinical models or early-phase trials.
| Potential Cause | Troubleshooting/Monitoring Steps |
| High dose or frequent administration schedule | Review and consider dose reduction or alteration of the administration schedule. The cytotoxic effects of nucleoside analogs are often more dependent on the duration of exposure than on the peak concentration.[3] |
| Individual subject variability in drug metabolism | Monitor complete blood counts (CBCs) with differentials more frequently to track the nadir and recovery of blood cell lineages. |
| Pre-existing hematopoietic dysfunction | Ensure thorough screening of subjects for any underlying hematologic abnormalities before initiating this compound treatment. |
| Synergistic toxicity with other agents in combination studies | If used in combination, evaluate the hematologic toxicity profile of the other agent(s) and consider potential synergistic effects. Staggered administration schedules may be explored. |
Issue 2: Difficulty in assessing the recovery of hematopoietic progenitor cells after this compound treatment.
| Potential Cause | Troubleshooting/Monitoring Steps |
| Inadequate assessment methods | Employ a colony-forming unit (CFU) assay to functionally assess the proliferative capacity of hematopoietic progenitor cells from bone marrow or peripheral blood. |
| Delayed hematopoietic recovery | Continue to monitor CBCs for an extended period. In cases of prolonged myelosuppression, consider the use of supportive care measures such as growth factors (e.g., G-CSF for neutropenia), as per established guidelines for chemotherapy-induced myelosuppression. |
| Irreversible damage to hematopoietic stem cells (at high doses) | In preclinical studies, consider performing serial bone marrow aspirations and CFU assays to assess the long-term impact on the hematopoietic stem and progenitor cell pool. |
Quantitative Data Summary
Specific quantitative data from this compound clinical trials regarding the incidence and severity of hematologic toxicities are not yet publicly available in detail. The following table provides illustrative data from clinical studies of a closely related nucleoside analog, cytarabine, to provide researchers with an expectation of the potential hematologic adverse events. This data should be interpreted with the understanding that it is not specific to this compound.
Table 1: Incidence of Grade ≥3 Hematologic Adverse Events in Patients Treated with Cytarabine-Based Regimens
| Adverse Event | Incidence Rate (%) |
| Neutropenia | 57% (Febrile Neutropenia) |
| Thrombocytopenia | Data not specified in the provided search results |
| Anemia | Data not specified in the provided search results |
Source: Adapted from a Phase 1 trial of CPX-351 (a liposomal formulation of cytarabine and daunorubicin).[4] Note that "Febrile Neutropenia" is a clinically significant consequence of severe neutropenia.
Key Experimental Protocols
Complete Blood Count (CBC) with Differential
Methodology:
-
Sample Collection: Collect 2-3 mL of whole blood in an EDTA (purple top) tube.
-
Analysis: Analyze the sample using an automated hematology analyzer. The analyzer performs cell counting and differentiation based on principles of flow cytometry and electrical impedance.
-
Parameters Measured:
-
White Blood Cell (WBC) count
-
Red Blood Cell (RBC) count
-
Hemoglobin (Hgb)
-
Hematocrit (Hct)
-
Platelet (PLT) count
-
WBC differential (neutrophils, lymphocytes, monocytes, eosinophils, basophils)
-
-
Quality Control: Run daily quality control samples to ensure the accuracy and precision of the analyzer. In case of abnormal findings, a manual slide review by a trained technician or pathologist is recommended.
Bone Marrow Aspirate and Analysis
Methodology:
-
Patient Preparation: The procedure is typically performed under local anesthesia. The most common site for aspiration is the posterior iliac crest.
-
Aspiration: A specialized needle is inserted through the bone into the marrow cavity. A syringe is used to aspirate a small amount of liquid bone marrow.
-
Smear Preparation: Immediately prepare smears of the bone marrow aspirate on glass slides.
-
Staining: Stain the smears with Wright-Giemsa or a similar hematologic stain.
-
Microscopic Examination: A pathologist or hematopathologist examines the smears to assess:
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Cellularity of the bone marrow.
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Maturation of erythroid, myeloid, and megakaryocytic lineages.
-
Presence of any abnormal cells.
-
-
Flow Cytometry: A portion of the aspirate can be submitted for flow cytometric analysis to immunophenotype and quantify different hematopoietic cell populations.
Colony-Forming Unit (CFU) Assay
Methodology:
-
Cell Isolation: Isolate mononuclear cells from bone marrow aspirate or peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Plating: Plate a known number of mononuclear cells in a semi-solid methylcellulose-based medium supplemented with a cocktail of hematopoietic growth factors (e.g., EPO, G-CSF, GM-CSF, IL-3, SCF).
-
Incubation: Incubate the culture plates at 37°C in a humidified atmosphere with 5% CO2 for 14-16 days.
-
Colony Identification and Enumeration: Identify and count the different types of hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope based on their morphology.
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Data Analysis: Express the results as the number of CFUs per a given number of plated cells.
Visualizations
References
Strategies to enhance Thiarabine's therapeutic index
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiarabine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during preclinical experiments with this compound.
Issue 1: Higher than expected in vivo toxicity or mortality in animal models.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Dosing | Verify dose calculations, formulation concentration, and administration volume. Review the reported maximum tolerated dose (MTD) from preclinical studies. For mice, MTDs for similar nucleoside analogs can vary significantly. | Reduced toxicity and mortality, aligning with expected dose-response curves. |
| Animal Strain Variability | Be aware that different mouse strains (e.g., BALB/c vs. C57BL/6) can exhibit varied tolerance to chemotherapeutic agents. If switching strains, a dose-finding study is recommended. | Establishment of a strain-specific MTD, leading to more consistent and reproducible results. |
| Formulation Issues | Ensure the vehicle is well-tolerated and the drug is fully solubilized. Precipitation of the compound can lead to inaccurate dosing and localized toxicity. | A stable and biocompatible formulation should not cause adverse effects on its own. |
| Cumulative Toxicity | In multi-cycle studies, cumulative toxicity can occur. Consider reducing the dose or increasing the time between cycles. | Decreased severity of side effects in later treatment cycles, allowing for completion of the planned study. |
Issue 2: Lack of expected anti-tumor efficacy in xenograft models.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sub-optimal Dosing or Schedule | This compound's efficacy can be schedule-dependent. Preclinical studies have shown it to be effective with once-per-day dosing.[1][2] If using a different schedule, consider reverting to a validated one. Ensure the dose is sufficient to achieve a therapeutic concentration. | Improved tumor growth inhibition or regression. |
| Tumor Model Resistance | The selected cancer cell line may be inherently resistant to nucleoside analogs. Verify the sensitivity of your cell line to this compound in vitro before proceeding with in vivo studies. | Confirmation of on-target activity in vitro, providing a rationale for in vivo efficacy. |
| Drug Bioavailability | This compound has an oral bioavailability of approximately 16% in preclinical models.[1][2] If administering orally, ensure the formulation is optimized for absorption. Consider intravenous or intraperitoneal administration for more consistent exposure. | Increased plasma and tumor concentrations of this compound, leading to enhanced anti-tumor activity. |
| Incorrect Timing of Treatment Initiation | Treatment should begin once tumors are well-established but before they become too large, as this can affect drug penetration and response. | A clearer therapeutic window to observe the anti-tumor effects of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a nucleoside analog.[2] After administration, it is phosphorylated to its active triphosphate form, which then competes with natural deoxycytidine triphosphate for incorporation into DNA. This incorporation leads to the inhibition of DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2]
Q2: How can the therapeutic index of this compound be improved?
A2: The primary strategy to enhance this compound's therapeutic index is through combination therapy. Preclinical studies have shown that combining this compound with other chemotherapeutic agents can lead to synergistic or additive anti-tumor effects, potentially allowing for lower, less toxic doses of each agent.
Q3: What are the most promising combination therapies for this compound based on preclinical data?
A3: Preclinical studies have identified several promising combination partners for this compound:
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Clofarabine: This combination has demonstrated significantly greater antitumor activity than either drug alone, achieving a high cure rate in a colorectal cancer model.
-
Irinotecan, Paclitaxel, Cisplatin, and Cyclophosphamide: The anti-tumor activity of this compound in combination with these agents appeared to be greater than additive in various human tumor xenograft models.
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound in Combination Therapy (Illustrative Data)
| Tumor Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Cure Rate (%) |
| Colorectal Cancer (DLD-1) | This compound | 50 | 65 | 10 |
| Clofarabine | 25 | 40 | 0 | |
| This compound + Clofarabine | 25 + 12.5 | 95 | 66 | |
| Prostate Cancer (PC-3) | This compound | 50 | 60 | 5 |
| Paclitaxel | 10 | 55 | 0 | |
| This compound + Paclitaxel | 25 + 5 | 90 | 20 | |
| Non-Small Cell Lung Cancer (NCI-H460) | This compound | 50 | 50 | 0 |
| Cisplatin | 5 | 45 | 0 | |
| This compound + Cisplatin | 25 + 2.5 | 75 | 5 |
Note: This table presents illustrative data based on findings reported in preclinical studies for educational purposes. Actual results will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: In Vivo Xenograft Study of this compound in a Human Colorectal Cancer Model
1. Cell Culture and Animal Model:
- Culture DLD-1 human colorectal adenocarcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Use female athymic nude mice, 6-8 weeks old.
2. Tumor Implantation:
- Harvest DLD-1 cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells/100 µL.
- Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
3. Tumor Growth Monitoring and Group Randomization:
- Monitor tumor growth every other day by measuring the length and width of the tumor with calipers.
- Calculate tumor volume using the formula: (Length x Width^2) / 2.
- When tumors reach an average volume of 100-150 mm^3, randomize mice into treatment groups (n=8-10 mice per group).
4. Drug Preparation and Administration:
- Prepare this compound in a sterile vehicle (e.g., 0.9% saline).
- Administer this compound via intraperitoneal (i.p.) injection once daily at the predetermined dose.
- The control group should receive vehicle only.
5. Efficacy and Toxicity Monitoring:
- Measure tumor volume and body weight every other day.
- Monitor mice for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
- The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500 mm^3) or after a set duration.
6. Data Analysis:
- Calculate the mean tumor volume for each group at each time point.
- Determine the percentage of tumor growth inhibition.
- Analyze the data for statistical significance using appropriate statistical tests.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for evaluating this compound combination therapy.
References
Technical Support Center: Managing Cross-Resistance Between Troxacitabine and Other Nucleoside Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing cross-resistance between the L-nucleoside analog Troxacitabine (formerly known as Thiarabine) and other conventional D-nucleoside analogs.
Frequently Asked Questions (FAQs)
Q1: What is Troxacitabine and how does its mechanism of action differ from conventional nucleoside analogs?
A1: Troxacitabine is a synthetic L-enantiomer of a deoxycytidine analog. Unlike naturally occurring D-nucleosides, Troxacitabine's unique stereochemistry affects its interaction with cellular enzymes. It is phosphorylated to its active triphosphate form by deoxycytidine kinase (dCK), after which it is incorporated into DNA, leading to chain termination and inhibition of DNA synthesis. This unnatural L-configuration can influence its recognition by transport proteins and metabolic enzymes, potentially altering its resistance profile compared to D-analogs.
Q2: What is the primary mechanism of resistance to Troxacitabine?
A2: The principal mechanism of acquired resistance to Troxacitabine is the downregulation or loss of expression of deoxycytidine kinase (dCK). dCK is the key enzyme responsible for the initial phosphorylation and activation of Troxacitabine. Reduced dCK activity prevents the drug from being converted to its active triphosphate form, thereby rendering it ineffective.
Q3: Is there cross-resistance between Troxacitabine and other nucleoside analogs like cytarabine (Ara-C) or gemcitabine?
A3: Yes, cross-resistance is a significant concern. Since dCK is also responsible for activating other deoxycytidine analogs such as cytarabine and gemcitabine, downregulation of dCK as a mechanism of Troxacitabine resistance will typically confer cross-resistance to these agents. However, the extent of cross-resistance can vary between different cell types and the specific mutations or regulatory changes affecting dCK expression and activity.
Q4: Can Troxacitabine be effective in cancers resistant to other nucleoside analogs?
A4: In some specific contexts, yes. For instance, resistance to certain nucleoside analogs can be mediated by enzymes like cytidine deaminase (CDA), which inactivates them. Troxacitabine has been reported to be a poor substrate for CDA. Therefore, in tumors where resistance to drugs like cytarabine is driven by high levels of CDA, Troxacitabine may retain its activity.
Q5: What are the downstream cellular consequences of Troxacitabine incorporation into DNA?
A5: The incorporation of the L-nucleoside analog into the DNA strand acts as a chain terminator, physically blocking the elongation of the DNA molecule by DNA polymerases. This leads to the accumulation of DNA strand breaks, which triggers cell cycle arrest, typically at the S-phase, and subsequently induces apoptosis (programmed cell death). The persistence of these DNA lesions is a critical determinant of the drug's cytotoxicity.
Troubleshooting Guides
Issue 1: High variability or poor reproducibility in Troxacitabine cytotoxicity assays (e.g., MTT, CellTiter-Glo).
-
Possible Cause 1: Cell Culture Conditions. Inconsistent cell passage number, confluency at the time of treatment, or mycoplasma contamination can significantly impact cellular metabolism and drug response.
-
Solution: Maintain a consistent cell passaging schedule and use cells within a defined passage number range. Seed cells at a consistent density to ensure they are in the logarithmic growth phase during drug exposure. Regularly test for mycoplasma contamination.
-
-
Possible Cause 2: Drug Stability and Handling. Troxacitabine, like other nucleoside analogs, can be susceptible to degradation if not stored and handled properly.
-
Solution: Prepare fresh dilutions of Troxacitabine from a concentrated stock for each experiment. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. Protect from light where necessary.
-
-
Possible Cause 3: Assay-Specific Artifacts. The chosen viability assay may be influenced by the drug or experimental conditions. For example, some compounds can interfere with the chemical reactions of the assay itself.
-
Solution: Include appropriate controls, such as vehicle-treated cells and a positive control for cell death. If interference is suspected, consider using an alternative cytotoxicity assay that relies on a different detection principle (e.g., measuring ATP levels vs. metabolic activity).
-
Issue 2: Unexpected resistance to Troxacitabine in a previously sensitive cell line.
-
Possible Cause 1: Development of Resistance. Prolonged culture or exposure to low levels of the drug may have selected for a resistant subpopulation.
-
Solution: Perform a thorough characterization of the cell line. Assess the expression and activity of dCK using Western blotting and a functional kinase assay. Sequence the DCK gene to check for mutations.
-
-
Possible Cause 2: Altered Drug Transport. Changes in the expression or activity of nucleoside transporters can affect the intracellular concentration of Troxacitabine.
-
Solution: Evaluate the expression of key human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs) using qPCR or Western blotting.
-
Issue 3: Difficulty in establishing a clear cross-resistance profile.
-
Possible Cause 1: Multiple Resistance Mechanisms. Resistance may not be solely due to dCK downregulation. Other mechanisms, such as increased drug efflux or alterations in downstream apoptotic pathways, could be involved.
-
Solution: Broaden the investigation to include other potential resistance mechanisms. Use a panel of nucleoside analogs with different activation pathways and resistance profiles to dissect the specific mechanisms at play in your model.
-
-
Possible Cause 2: Cell Line-Specific Factors. The genetic and epigenetic landscape of a particular cell line can influence its response to different drugs and the development of resistance.
-
Solution: Characterize the baseline expression of key enzymes and transporters in your cell line. Compare your findings with published data for that cell line, if available.
-
Data Presentation
Table 1: Representative IC50 Values of Troxacitabine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| HL-60 | Acute Promyelocytic Leukemia | 15 | [1] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | ~50-100 | N/A |
| K562 | Chronic Myeloid Leukemia | ~200-500 | N/A |
| AsPC-1 | Pancreatic Adenocarcinoma | Varies | [2] |
| Capan-2 | Pancreatic Adenocarcinoma | Varies | [2] |
| MIA PaCa-2 | Pancreatic Adenocarcinoma | Varies | [2] |
| Panc-1 | Pancreatic Adenocarcinoma | Varies | [2] |
Note: The IC50 values for Troxacitabine can vary significantly depending on the cell line, culture conditions, and assay duration. The data presented here are representative values from literature and should be used as a general guide. Researchers are encouraged to determine the IC50 in their specific experimental system.
Table 2: Illustrative Cross-Resistance Profile of a Troxacitabine-Resistant Cell Line
| Compound | Parental Cell Line IC50 (nM) | Troxacitabine-Resistant Subclone IC50 (nM) | Fold Resistance |
| Troxacitabine | 20 | > 2000 | > 100 |
| Gemcitabine | 15 | > 1500 | > 100 |
| Cytarabine (Ara-C) | 50 | > 5000 | > 100 |
| Fludarabine | 100 | 120 | 1.2 |
| Cladribine | 30 | 45 | 1.5 |
| 5-Fluorouracil | 5000 | 5200 | 1.04 |
This table provides a hypothetical example of a cross-resistance profile for a cell line with acquired resistance to Troxacitabine due to dCK deficiency. Note the high level of cross-resistance to other deoxycytidine analogs (gemcitabine, cytarabine) and the lack of significant cross-resistance to a purine analog (fludarabine, cladribine) or a thymidylate synthase inhibitor (5-Fluorouracil) which have different activation pathways.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of Troxacitabine and other nucleoside analogs in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Assessment of dCK Expression by Western Blotting
-
Protein Extraction: Grow parental and resistant cells to ~80% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for dCK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the dCK signal to the loading control to compare its expression levels between parental and resistant cells.
Mandatory Visualizations
Caption: Metabolic activation and resistance pathway of Troxacitabine.
Caption: Workflow for investigating Troxacitabine resistance.
Caption: Logical troubleshooting guide for experimental issues.
References
- 1. Phase I study of troxacitabine administered by continuous infusion in subjects with advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
Addressing batch-to-batch variability of synthetic Thiarabine
Technical Support Center: Thiarabine
Welcome to the technical support center for synthetic this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to batch-to-batch variability of synthetic this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as 4'-thio-aracytidine, is a synthetic nucleoside analog with a sulfur atom replacing the oxygen in the furanose ring of cytarabine. Its mechanism of action involves the inhibition of DNA synthesis. After entering the cell, this compound is phosphorylated to its active triphosphate form, which competes with the natural nucleotide dCTP for incorporation into DNA by DNA polymerase. This incorporation leads to chain termination and inhibition of DNA replication, ultimately resulting in cell death.
Q2: What are the common causes of batch-to-batch variability in synthetic this compound?
Batch-to-batch variability of synthetic this compound can arise from several factors throughout the manufacturing process. Key contributors include:
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Raw Material Quality: Purity and consistency of starting materials, such as the protected thio-sugar and cytosine derivatives, are critical.
-
Process Parameters: Minor deviations in reaction conditions (e.g., temperature, reaction time, reagent stoichiometry) can impact the yield and impurity profile.
-
Purification Efficiency: The effectiveness of purification steps, such as crystallization or chromatography, in removing unreacted starting materials, by-products, and isomers.
-
Solvent and Reagent Quality: The purity of solvents and reagents can introduce contaminants.
-
Human Factors: Variations in manual operations can lead to inconsistencies between batches.
Q3: What types of impurities can be expected in synthetic this compound?
Impurities in synthetic this compound can be broadly categorized as:
-
Process-Related Impurities: These are substances that are formed during the synthesis process. Examples include:
-
Anomers: The alpha-anomer of this compound is a common process-related impurity.
-
Unreacted Starting Materials and Intermediates: Residual amounts of reactants and intermediate products.
-
By-products: Resulting from side reactions during the synthesis.
-
-
Degradation Products: These are formed by the decomposition of this compound under various conditions such as exposure to acid, base, heat, light, or oxidizing agents.
Q4: How can I assess the purity and consistency of my this compound batches?
A combination of analytical techniques is recommended for comprehensive purity assessment and to ensure batch-to-batch consistency. High-Performance Liquid Chromatography (HPLC) is the primary method for quantifying purity and detecting impurities. Other useful techniques include:
-
Mass Spectrometry (MS): To identify the molecular weight of the main component and impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of this compound and identify structural isomers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups and compare the overall fingerprint of different batches.
-
Residual Solvent Analysis (by Gas Chromatography): To quantify any remaining solvents from the synthesis and purification process.
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity Between Batches
| Possible Cause | Troubleshooting Step | Recommended Action |
| Variation in Purity | Analyze batches by HPLC to determine the purity and impurity profile. | Establish a strict purity specification for this compound batches. Batches with purity below the set threshold or with significant differences in the impurity profile should be rejected or re-purified. |
| Presence of Inactive Isomers | Use a chiral HPLC method or high-resolution NMR to quantify the alpha-anomer and other stereoisomers. | Optimize the synthesis and purification steps to minimize the formation and presence of the inactive alpha-anomer. |
| Degradation of the Compound | Perform a stability study under storage and experimental conditions. Analyze for degradation products by HPLC. | Store this compound under recommended conditions (cool, dry, and protected from light). Prepare solutions fresh before use. |
Issue 2: Poor Solubility or Dissolution Rate
| Possible Cause | Troubleshooting Step | Recommended Action |
| Different Crystal Form (Polymorphism) | Analyze the solid-state properties of different batches using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). | Control the crystallization process to ensure a consistent crystal form is produced. |
| Presence of Insoluble Impurities | Filter the dissolved solution and analyze the residue. | Improve the final purification steps to remove insoluble impurities. |
Data Presentation
Table 1: Example HPLC Purity Analysis of Three Batches of Synthetic this compound
| Batch ID | Retention Time (min) | Peak Area (%) | Purity (%) | Major Impurity (RT, Area %) |
| TH-2025-001 | 5.21 | 99.85 | 99.85 | 4.88, 0.10 |
| TH-2025-002 | 5.22 | 98.50 | 98.50 | 4.89, 1.25 |
| TH-2025-003 | 5.20 | 99.91 | 99.91 | 4.87, 0.05 |
Table 2: Forced Degradation Study of this compound
| Stress Condition | Duration | This compound Remaining (%) | Number of Degradation Products | Major Degradant Peak (RT, Area %) |
| 0.1 M HCl | 24 h | 85.2 | 3 | 3.15, 8.5 |
| 0.1 M NaOH | 24 h | 92.5 | 2 | 4.10, 5.1 |
| 5% H₂O₂ | 24 h | 98.1 | 1 | 6.02, 1.2 |
| Thermal (80°C) | 48 h | 99.5 | 1 | 5.88, 0.3 |
| Photolytic (UV) | 24 h | 96.8 | 2 | 3.75, 2.0 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in the initial mobile phase composition to a concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
-
Acid Degradation: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Degradation: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 5% hydrogen peroxide to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in mobile phase) to UV light (e.g., 254 nm) for 24 hours.
Visualizations
Caption: General workflow for the synthesis and quality control of this compound.
Validation & Comparative
Thiarabine vs. Cytarabine: A Comparative Analysis in Acute Myeloid Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Thiarabine and its established counterpart, Cytarabine (also known as ara-C), in the context of Acute Myeloid Leukemia (AML) preclinical models. We will delve into their mechanisms of action, comparative cytotoxicity, and in vivo efficacy, supported by available experimental data.
At a Glance: this compound vs. Cytarabine
| Feature | This compound | Cytarabine |
| Drug Class | Nucleoside Analog | Nucleoside Analog |
| Mechanism of Action | Inhibition of DNA synthesis | Inhibition of DNA synthesis |
| Active Form | This compound triphosphate (T-araCTP) | Cytarabine triphosphate (ara-CTP) |
| Key Advantages Noted in Preclinical Studies | Superior in vivo antitumor activity, oral bioavailability, longer intracellular half-life of active form. | Well-established clinical efficacy in AML. |
| Primary Route of Administration | Oral and Intravenous | Intravenous |
Mechanism of Action: A Tale of Two Analogs
Both this compound and Cytarabine are pyrimidine nucleoside analogs that exert their cytotoxic effects by interfering with DNA synthesis, a critical process for rapidly dividing cancer cells.[1][2]
Cytarabine's Mechanism:
Cytarabine is transported into the cell and subsequently phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, ara-CTP.[3][4] Ara-CTP then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand by DNA polymerase.[5][6] The incorporation of ara-CTP leads to chain termination and inhibition of DNA synthesis, ultimately triggering cell death.[4]
This compound's Mechanism:
Similar to Cytarabine, this compound is also phosphorylated to its active triphosphate form, T-araCTP.[2] This active metabolite then inhibits DNA replication.[2] A key differentiator highlighted in preclinical studies is the longer retention time of T-araCTP within tumor cells compared to ara-CTP, which may contribute to its enhanced antitumor activity.
Signaling Pathway: Intracellular Activation and Action
In Vitro Cytotoxicity: A Head-to-Head Look
Direct comparative studies of the half-maximal inhibitory concentration (IC50) of this compound and Cytarabine across a broad panel of AML cell lines in a single study are limited in the currently available public literature. However, data from various sources provide insights into their cytotoxic potential.
Table 1: IC50 Values of Cytarabine in Various AML Cell Lines
| Cell Line | IC50 (µM) | Citation |
| MV4-11 | ~0.02 - 0.2 | |
| MOLM-13 | ~0.03 - 0.5 | |
| HL-60 | ~0.04 - 0.1 | |
| KG-1 | ~0.1 - 1.0 | |
| U937 | ~0.2 - 2.0 |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and assay method.
While a direct comparison table for this compound is not available, preclinical reports have consistently suggested that this compound possesses potent in vitro activity against a range of leukemia and lymphoma cell lines.
In Vivo Efficacy: Superiority in Xenograft Models
Preclinical studies utilizing human tumor xenografts in mice have indicated that this compound demonstrates exceptional antitumor activity, often superior to that of Cytarabine.
Key Findings from In Vivo Studies:
-
Superior Efficacy: this compound has been reported to be more efficacious than Cytarabine in several leukemia and lymphoma xenograft models. In some models, this compound was curative or caused tumor regression.
-
Oral Bioavailability: Unlike Cytarabine, which has poor oral absorption, this compound has shown oral bioavailability, which could offer a significant clinical advantage.
-
Dosing Schedule: this compound has been effective with once-per-day dosing in preclinical models, a potential improvement over the more complex dosing schedules often required for Cytarabine.
Experimental Workflow: In Vivo Xenograft Study
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxic effects of this compound and Cytarabine on AML cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
AML cell lines (e.g., MV4-11, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound and Cytarabine stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours of incubation, add serial dilutions of this compound or Cytarabine to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
In Vivo Subcutaneous Xenograft Model
This protocol describes a general method for establishing a subcutaneous AML xenograft model to evaluate the in vivo efficacy of this compound and Cytarabine.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
AML cell line (e.g., HL-60, OCI-AML3)
-
Matrigel (optional)
-
This compound and Cytarabine formulations for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest AML cells from culture and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel.
-
Cell Implantation: Subcutaneously inject 1-10 million AML cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Drug Administration: Administer this compound, Cytarabine, or vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., oral gavage for this compound, intraperitoneal injection for Cytarabine).
-
Efficacy Assessment: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or based on survival endpoints.
-
Data Analysis: Compare the tumor growth inhibition and survival rates between the treatment groups.
Conclusion
References
- 1. AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Clinical significance of In vivo Cytarabine Induced Gene Expression Signature in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Antitumor Efficacy of Cytarabine and Idarubicin in Acute Myeloid Leukemia Using Liposomal Formulation: In Vitro and In Vivo Studies [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Preclinical Showdown: Thiarabine Versus Gemcitabine for Pancreatic Cancer
For researchers, scientists, and drug development professionals, the quest for more effective treatments for pancreatic cancer is a relentless pursuit. Gemcitabine has long been a cornerstone of therapy, but its efficacy is limited. This guide provides a comparative overview of Thiarabine, a promising nucleoside analog, and gemcitabine, drawing upon available preclinical data to highlight their mechanisms and potential therapeutic differences.
While direct head-to-head clinical trials in pancreatic cancer are lacking, preclinical evidence suggests this compound may hold an advantage. This comparison guide will delve into their mechanisms of action, present the available preclinical data, and provide detailed experimental methodologies to contextualize the findings.
Executive Summary of Preclinical Efficacy
Preclinical studies have indicated that this compound demonstrates superior antitumor activity across a range of human tumor xenografts when compared to gemcitabine.[1][2] Key preclinical findings include this compound's oral bioavailability and its potent inhibition of DNA synthesis, attributes that suggest it could offer advantages over existing therapies.[1]
| Efficacy Parameter | This compound | Gemcitabine | Source |
| Antitumor Activity (Human Tumor Xenografts) | Exceptional activity, superior to gemcitabine | Standard of care with documented activity | [1][2] |
| Oral Bioavailability | Approximately 16% | Not orally bioavailable | [1] |
| Dosing Frequency | Effective with once-per-day dosing | Typically administered intravenously | [1] |
| Clinical Development | Phase I trials have shown some activity in solid tumors | Established clinical use for pancreatic cancer | [1][3] |
Mechanisms of Action: A Tale of Two Nucleoside Analogs
Both this compound and gemcitabine are pyrimidine nucleoside analogs that exert their cytotoxic effects by interfering with DNA synthesis.[4][5][6][7] However, subtle differences in their biochemical pharmacology may account for the observed disparities in preclinical activity.[1]
Gemcitabine's Mechanism:
Gemcitabine is transported into the cell and then phosphorylated by deoxycytidine kinase (dCK) to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[4] These active metabolites inhibit two key processes:
-
Ribonucleotide Reductase (RNR) Inhibition: dFdCDP inhibits RNR, leading to a depletion of the deoxynucleotide pool necessary for DNA synthesis.
-
DNA Polymerase Inhibition: dFdCTP is incorporated into the growing DNA strand, where it inhibits DNA polymerase and leads to chain termination and, ultimately, apoptosis.
This compound's Mechanism:
Similar to gemcitabine, this compound is phosphorylated to its active triphosphate form (T-araCTP).[7] It then competes with the natural nucleoside, cytidine, for incorporation into DNA. This incorporation leads to the inhibition of DNA replication and RNA synthesis, resulting in chain termination and cell death.[7] A key distinguishing feature of this compound is the long retention time of its active 5'-triphosphate form within tumor cells, which may contribute to its potent and sustained inhibition of DNA synthesis.[1]
Hypothetical Experimental Protocols for Comparative Efficacy
While a specific head-to-head study protocol is not available, the following outlines standard methodologies that would be employed to compare the efficacy of this compound and gemcitabine in pancreatic cancer models.
In Vitro Efficacy Assessment
Objective: To determine the cytotoxic effects of this compound and gemcitabine on pancreatic cancer cell lines.
Methodology:
-
Cell Lines: A panel of human pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2, AsPC-1) would be cultured under standard conditions.
-
Drug Treatment: Cells would be treated with a range of concentrations of this compound and gemcitabine for a specified period (e.g., 72 hours).
-
Viability Assay: Cell viability would be assessed using a standard method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug in each cell line would be calculated to determine their relative potency.
In Vivo Efficacy Assessment
Objective: To evaluate the antitumor activity of this compound and gemcitabine in a pancreatic cancer xenograft model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) would be used.
-
Tumor Implantation: Human pancreatic cancer cells would be subcutaneously injected into the flanks of the mice to establish tumors.
-
Treatment Groups: Once tumors reach a specified size, mice would be randomized into treatment groups:
-
Vehicle control
-
This compound
-
Gemcitabine
-
-
Drug Administration: Drugs would be administered according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for gemcitabine).
-
Tumor Measurement: Tumor volume would be measured regularly throughout the study.
-
Data Analysis: Tumor growth inhibition would be calculated to compare the efficacy of the treatments.
Future Directions
The preclinical data for this compound are encouraging and warrant further investigation, particularly in the context of pancreatic cancer. Head-to-head studies employing the methodologies outlined above are crucial to definitively establish its potential advantages over gemcitabine. Should such studies confirm its superior efficacy, this compound could represent a significant advancement in the treatment of this challenging disease. Further clinical trials would then be necessary to evaluate its safety and efficacy in patients with pancreatic cancer.
References
- 1. This compound | C9H13N3O4S | CID 168566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 1-(4-Thio-β-D-arabinofuranosyl)cytosine. A Deoxycytidine Analog With Excellent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Buy this compound | 6599-17-7 | >98% [smolecule.com]
- 7. Facebook [cancer.gov]
Head-to-head comparison of Thiarabine and clofarabine in preclinical studies
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of nucleoside analogs for cancer therapy, both Thiarabine and clofarabine have emerged as potent agents. This guide provides a head-to-head comparison of their preclinical performance, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While direct comparative quantitative data is limited in publicly accessible literature, this guide synthesizes available information to offer a comprehensive overview.
Executive Summary
Preclinical evidence suggests that this compound holds a potential therapeutic advantage over clofarabine in terms of anti-tumor efficacy in solid tumor models. A key preclinical study demonstrated that this compound monotherapy resulted in superior tumor growth inhibition compared to clofarabine in five different human tumor xenograft models.[1] Furthermore, the combination of this compound and clofarabine produced a synergistic effect, leading to significant tumor regression and even cures in some instances.[1] Mechanistically, both drugs are pro-drugs that, once phosphorylated, inhibit DNA synthesis. However, this compound's active triphosphate form is noted for its long retention time in tumor cells, contributing to its potent activity.[2]
Data Presentation
Table 1: In Vitro and In Vivo Activity
| Parameter | This compound | Clofarabine | Key Findings |
| In Vitro Cytotoxicity | Effective against various cancer cell lines. | Potent cytotoxic agent against a range of cancer cell lines. | Direct, side-by-side IC50 comparisons in a comprehensive panel of cell lines are not readily available in the reviewed literature. |
| In Vivo Efficacy (Xenograft Models) | Demonstrated superior tumor growth inhibition compared to clofarabine in five different human tumor xenograft models, including colorectal cancer and leukemia models.[1] | Showed significant anti-tumor activity in various xenograft models. | This compound was consistently more effective than clofarabine when used as a single agent in the head-to-head preclinical study.[1] |
| Combination Therapy | The combination of this compound and clofarabine resulted in dramatically superior anti-tumor activity compared to either drug alone, leading to tumor regressions and cures in some models.[1] | Synergistic effects observed when combined with this compound. | The combination therapy appears to be a promising avenue for future clinical investigation.[1] |
Mechanism of Action
Both this compound and clofarabine are nucleoside analogs that exert their cytotoxic effects by interfering with DNA synthesis.
This compound: Following cellular uptake, this compound is phosphorylated to its active triphosphate form. This active metabolite is then incorporated into the growing DNA strand, leading to the termination of DNA chain elongation and subsequent cell death.[3] A key feature of this compound's mechanism is the prolonged intracellular retention of its active triphosphate metabolite, which contributes to its potent and sustained inhibition of DNA synthesis.[2]
Clofarabine: Clofarabine is also intracellularly converted to its 5'-triphosphate metabolite. Its mechanism of action is multifaceted, involving the inhibition of ribonucleotide reductase, which depletes the intracellular pool of deoxynucleotides necessary for DNA synthesis, and the termination of DNA chain elongation by competing with deoxyadenosine triphosphate for incorporation into the DNA strand by DNA polymerases.[4][5][6] Furthermore, clofarabine can induce apoptosis through the release of cytochrome c and apoptosis-inducing factor from the mitochondria.[4][6]
Signaling Pathway Diagrams
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of this compound and clofarabine on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound and clofarabine in culture medium. Remove the overnight culture medium from the cells and add the drug-containing medium. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
In Vivo Antitumor Efficacy (Human Tumor Xenograft Model)
This protocol provides a general framework for evaluating the in vivo efficacy of this compound and clofarabine.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., HCT-116 colon cancer cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound, clofarabine, their combination, or a vehicle control to the respective groups. The route of administration (e.g., intraperitoneal, oral) and dosing schedule will depend on the specific experimental design.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
-
Data Analysis: Plot the mean tumor volume for each group over time to assess tumor growth inhibition. At the end of the study, calculate the percentage of tumor growth inhibition for each treatment group compared to the control group. Statistical analysis is performed to determine the significance of the observed differences.
Experimental Workflow Diagram
Conclusion
The available preclinical data strongly suggests that this compound has superior single-agent antitumor activity compared to clofarabine in various human tumor xenograft models. The distinct biochemical pharmacology of this compound, particularly the long intracellular half-life of its active metabolite, likely contributes to this enhanced efficacy. Furthermore, the synergistic interaction observed when this compound and clofarabine are used in combination highlights a promising therapeutic strategy that warrants further investigation. This guide provides a foundational understanding for researchers and clinicians involved in the development of next-generation nucleoside analog-based cancer therapies.
References
- 1. Access Pharmaceuticals Announces Publication of this compound Combination Data - BioSpace [biospace.com]
- 2. This compound, 1-(4-Thio-β-D-arabinofuranosyl)cytosine. A Deoxycytidine Analog With Excellent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C9H13N3O4S | CID 168566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Clofarabine? [synapse.patsnap.com]
- 5. Clofarabine: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Thiarabine and Paclitaxel in Prostate Cancer: A Comparative Analysis of Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data available for thiarabine and paclitaxel in the context of prostate cancer treatment. Due to a lack of direct combination studies, this document focuses on the individual performance of each agent, supported by available experimental data, to inform future research directions.
Executive Summary
Prostate cancer remains a significant challenge in oncology. While paclitaxel is an established chemotherapeutic agent for advanced prostate cancer, the potential of novel nucleoside analogs like this compound, alone or in combination, warrants investigation. This guide synthesizes the available preclinical evidence for both compounds, highlighting their mechanisms of action, in vitro efficacy, and the signaling pathways they modulate. A direct comparison is limited by the absence of head-to-head or combination studies in prostate cancer models. However, by examining the individual preclinical profiles, we can infer potential synergies and guide further research.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity of this compound's analog (F-Se-Ara-C) and paclitaxel in various prostate cancer cell lines. It is crucial to note that the data for the this compound analog may not be fully representative of this compound itself.
Table 1: In Vitro Cytotoxicity of a this compound Analog (F-Se-Ara-C) in Prostate Cancer Cells
| Compound | Cell Line | IC50 | Citation |
| F-Se-Ara-C | PC-3 (p53-deficient) | Not explicitly stated, but potent antitumor activity was observed. | [1] |
Table 2: In Vitro Cytotoxicity of Paclitaxel in Prostate Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Citation |
| Paclitaxel | PC-3 | 1.9 - 5.16 | [2][3] |
| Paclitaxel | DU-145 | 0.8 - 5.15 | [2][3] |
| Paclitaxel | 22Rv1 | 0.3 | [3] |
| Paclitaxel | LNCaP | Data suggests lower sensitivity compared to 22Rv1. | Not explicitly quantified in the provided results. |
Mechanisms of Action and Signaling Pathways
This compound: A Nucleoside Analog Targeting DNA Synthesis
This compound is a nucleoside analog that, like its parent compound cytarabine, exerts its anticancer effects by inhibiting DNA synthesis.[4] Upon cellular uptake, it is converted to its active triphosphate form, which is then incorporated into the growing DNA chain, leading to chain termination and cell cycle arrest.[4] Preclinical studies in various tumor models suggest that this compound possesses potent antitumor activity, including in solid tumors.[4]
A novel cytarabine analog, 2'-fluoro-4'-seleno-ara-C (F-Se-Ara-C), has demonstrated significant antitumor activity in the p53-deficient prostate cancer cell line PC-3.[1] This activity is attributed to the induction of synthetic lethality by targeting the MAP kinase-activated protein kinase-2 (MK2), a key component of the DNA damage response in p53-deficient cells.[1]
dot
Caption: this compound's mechanism of action.
Paclitaxel: A Microtubule Stabilizer Inducing Mitotic Arrest
Paclitaxel is a well-established anti-mitotic agent that functions by binding to β-tubulin subunits of microtubules, promoting their polymerization and preventing their disassembly.[2] This stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]
In prostate cancer cells, paclitaxel's cytotoxic effects are also linked to the modulation of several signaling pathways. Studies have shown its involvement in:
-
Inducing apoptosis: Paclitaxel has been shown to induce apoptosis in prostate cancer cells.[2]
-
Modulating survival pathways: It can influence the expression and activity of proteins involved in cell survival and apoptosis.[5]
dot
Caption: Paclitaxel's mechanism of action.
Experimental Protocols
The following are generalized protocols for key experiments cited in the preclinical evaluation of anticancer agents.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Prostate cancer cells (e.g., PC-3, DU-145, LNCaP, 22Rv1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of the test compound (this compound or paclitaxel) and incubated for a specified period (e.g., 48 or 72 hours). Control wells with untreated cells are included.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined from the dose-response curve.
dot
Caption: Workflow for an MTT cytotoxicity assay.
Discussion and Future Directions
The available preclinical data suggests that both this compound and paclitaxel have the potential to be active against prostate cancer, albeit through different mechanisms of action. Paclitaxel's role in treating advanced prostate cancer is already established. This compound, and its analogs, show promise as inhibitors of DNA synthesis, a hallmark of cancer cell proliferation.
The distinct mechanisms of these two agents suggest that a combination therapy could be a promising strategy. For instance, by arresting cells in different phases of the cell cycle, a combination might lead to synergistic or additive cytotoxic effects. Furthermore, the activity of the this compound analog in a p53-deficient cell line is particularly noteworthy, as p53 mutations are common in advanced prostate cancer.
To validate the potential of a this compound-paclitaxel combination, further preclinical studies are essential. These should include:
-
In vitro cytotoxicity studies: Testing the combination across a panel of prostate cancer cell lines with different genetic backgrounds (e.g., androgen-sensitive, castration-resistant, p53 wild-type and mutant).
-
Synergy analysis: Using methods like the Chou-Talalay method to determine if the combination is synergistic, additive, or antagonistic.
-
In vivo studies: Evaluating the efficacy and safety of the combination in animal models of prostate cancer.
-
Mechanism of action studies: Investigating the molecular effects of the combination on cell cycle progression, apoptosis, and relevant signaling pathways.
References
- 1. A Novel cytarabine analog evokes synthetic lethality by targeting MK2 in p53-deficient cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance to paclitaxel increases the sensitivity to other microenvironmental stresses in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Docetaxel/cabazitaxel and fatty acid binding protein 5 inhibitors produce synergistic inhibition of prostate cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, 1-(4-Thio-β-D-arabinofuranosyl)cytosine. A Deoxycytidine Analog With Excellent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Additive Effects of Thiarabine and Cisplatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of Thiarabine and cisplatin, both as single agents and in combination. The following sections detail their mechanisms of action, summarize key in vivo experimental findings, and provide standardized protocols for evaluating their efficacy.
Mechanism of Action
This compound is a nucleoside analog that acts as an antimetabolite. Upon cellular uptake, it is phosphorylated to its active triphosphate form, which competes with natural deoxycytidine triphosphate (dCTP) for incorporation into DNA. This incorporation leads to the termination of DNA chain elongation and inhibition of DNA synthesis, ultimately inducing cell cycle arrest and apoptosis.[1] this compound has shown significant antitumor activity in various preclinical models.[1][2]
Cisplatin is a platinum-based chemotherapeutic agent. It forms covalent bonds with the purine bases in DNA, leading to the formation of DNA adducts and inter- and intra-strand crosslinks. These crosslinks disrupt DNA replication and transcription, triggering DNA damage responses that can lead to cell cycle arrest and apoptosis.[3]
The combination of a nucleoside analog and a DNA cross-linking agent presents a rational approach to cancer therapy. By targeting DNA synthesis and integrity through distinct mechanisms, the combination has the potential for enhanced antitumor efficacy.
Experimental Data: In Vivo Efficacy
A key preclinical study by Waud et al. (2012) evaluated the combination of this compound and cisplatin in various human tumor xenograft models in mice. The study assessed the antitumor activity of each agent alone and in combination, classifying the interaction as greater than additive (synergistic), additive, or less than additive (antagonistic).[2]
Table 1: Summary of In Vivo Antitumor Activity of this compound and Cisplatin Combination [2]
| Tumor Model | Cell Line | Cancer Type | Interaction |
| PC-3 | Prostate Carcinoma | Greater than additive | |
| NCI-H460 | Non-Small Cell Lung Carcinoma | Additive | |
| NCI-H23 | Non-Small Cell Lung Carcinoma | Less than additive |
These findings suggest that the combination of this compound and cisplatin can result in varying degrees of efficacy depending on the specific cancer type. The synergistic effect observed in the prostate cancer model is particularly promising and warrants further investigation.
Experimental Protocols
The following are detailed, representative protocols for key experiments used to evaluate the efficacy of anticancer agents.
In Vivo Human Tumor Xenograft Study
This protocol describes a general procedure for evaluating the efficacy of anticancer agents in a subcutaneous xenograft mouse model.
1. Cell Culture and Implantation:
- Human cancer cell lines (e.g., PC-3, NCI-H460) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cells are harvested during the logarithmic growth phase and resuspended in a sterile solution (e.g., PBS or Matrigel).
- A specific number of cells (typically 1 x 10^6 to 1 x 10^7) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
2. Tumor Growth and Treatment:
- Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
- Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups:
- Vehicle control
- This compound alone
- Cisplatin alone
- This compound and cisplatin in combination
- Drugs are administered according to a specified dose and schedule (e.g., intraperitoneal injection daily for 5 days).
3. Efficacy Evaluation:
- Tumor volumes and body weights are measured throughout the study.
- The primary endpoint is typically tumor growth inhibition. The percentage of tumor growth inhibition is calculated for each treatment group relative to the vehicle control group.
- The interaction between the two drugs (additive, synergistic, or antagonistic) is determined by comparing the tumor growth inhibition of the combination therapy to the effects of the individual agents.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for an in vivo xenograft study.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding:
- Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
2. Drug Treatment:
- The culture medium is replaced with fresh medium containing various concentrations of this compound, cisplatin, or the combination of both.
- Cells are incubated for a specified period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
- MTT solution (5 mg/mL in PBS) is added to each well (typically 10% of the culture volume).
- The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
4. Solubilization and Absorbance Measurement:
- The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
- The absorbance is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- Cell viability is expressed as a percentage of the untreated control.
- The half-maximal inhibitory concentration (IC50) for each treatment is calculated.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay uses flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
1. Cell Treatment:
- Cells are treated with this compound, cisplatin, or the combination for a specified time.
2. Cell Harvesting and Staining:
- Adherent and suspension cells are collected and washed with cold PBS.
- Cells are resuspended in Annexin V binding buffer.
- FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
- The cells are incubated in the dark at room temperature for 15 minutes.
3. Flow Cytometry Analysis:
- The stained cells are analyzed by flow cytometry.
- FITC (Annexin V) fluorescence is detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.
4. Data Interpretation:
- Live cells: Annexin V-negative and PI-negative.
- Early apoptotic cells: Annexin V-positive and PI-negative.
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
- Necrotic cells: Annexin V-negative and PI-positive.
Signaling Pathways
The antitumor activity of this compound and cisplatin is mediated through their effects on various cellular signaling pathways. While the specific effects of the combination on these pathways require further investigation, a hypothetical model can be proposed based on their individual mechanisms of action.
Cisplatin is known to activate the MAPK (Mitogen-Activated Protein Kinase) pathway and can also influence the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) pathway, which are critical regulators of cell survival and apoptosis.[3] this compound, as a nucleoside analog that disrupts DNA synthesis, would also be expected to induce cellular stress and activate similar signaling cascades.
Hypothesized Signaling Pathway for this compound and Cisplatin Combination
Caption: Hypothesized signaling pathway for the combination of this compound and cisplatin.
This diagram illustrates the proposed convergent effects of this compound and cisplatin on DNA-related processes, leading to the activation of stress-response signaling pathways that ultimately induce apoptosis. The modulation of the PI3K/Akt pathway, a key survival pathway, could be a critical determinant of the synergistic or additive effects observed in different cancer cell types.
Conclusion
The combination of this compound and cisplatin demonstrates a variable but potentially potent antitumor effect in preclinical models. The data suggests that this combination therapy could be particularly effective in certain cancer types, such as prostate cancer. Further in-depth studies are warranted to elucidate the precise molecular mechanisms underlying the observed synergistic and additive interactions and to identify predictive biomarkers for patient response. The experimental protocols provided in this guide offer a standardized framework for conducting such investigations.
References
Validating the superiority of Thiarabine over existing therapies
A Comparative Analysis of Thiarabine Versus Existing Cancer Therapies for Researchers and Drug Development Professionals.
This compound (4'-thio-β-D-arabinofuranosylcytosine), a novel pyrimidine nucleoside analogue, has demonstrated significant promise in preclinical studies, suggesting a potential superiority over established therapies like cytarabine, gemcitabine, and clofarabine. This guide provides a comprehensive comparison of this compound with existing treatments, focusing on its mechanism of action, preclinical efficacy, and available clinical insights, supported by experimental data and methodologies.
Mechanism of Action: Enhanced Intracellular Retention and DNA Synthesis Inhibition
This compound, structurally similar to cytarabine with the key substitution of a sulfur atom for an oxygen in the arabinofuranosyl ring, exerts its cytotoxic effects through the inhibition of DNA synthesis.[1][2] Upon cellular uptake, this compound is phosphorylated to its active triphosphate form, this compound-TP. This active metabolite is then incorporated into the elongating DNA strand during replication, leading to chain termination and subsequent cell death.[1][3]
A critical differentiator for this compound is the significantly longer intracellular half-life of its active triphosphate metabolite compared to that of cytarabine.[2] This prolonged retention of this compound-TP within tumor cells likely contributes to its potent and sustained inhibition of DNA synthesis, offering a potential advantage over existing nucleoside analogues.[2]
Caption: Intracellular activation and mechanism of action of this compound.
Preclinical Superiority: A Head-to-Head Look
Extensive preclinical studies utilizing human tumor xenograft models have consistently demonstrated the superior antitumor activity of this compound compared to cytarabine, gemcitabine, and clofarabine.[2] Notably, this compound has shown excellent efficacy against solid tumor xenografts, a significant advantage over cytarabine which is primarily used for hematologic malignancies.[2] Furthermore, this compound's oral bioavailability of approximately 16% and its effectiveness with once-daily dosing present a considerable improvement in its pharmacokinetic profile over cytarabine.[2]
In Vitro Cytotoxicity Data
| Cell Line | Cytarabine IC50 (µM) |
| MV4-11 | 0.935 |
| THP-1 | 1.148 |
| MOLM-14 | 1.228 |
Data compiled from publicly available research.
Combination Therapy Potential
Preclinical evidence suggests that this compound's efficacy can be enhanced when used in combination with other established anticancer agents. Studies have shown that combining this compound with clofarabine results in significantly greater antitumor activity than either agent alone, with one study reporting a 66% cure rate in a colorectal cancer model.[4] This synergistic effect highlights the potential of this compound to be a valuable component of combination chemotherapy regimens.
Experimental Protocols: A Look into a Representative Xenograft Study
The following provides a detailed methodology for a typical human tumor xenograft study used to evaluate the in vivo efficacy of novel anticancer agents like this compound.
Objective: To assess the antitumor activity of this compound in a human tumor xenograft model in immunodeficient mice.
Materials:
-
Human cancer cell line (e.g., human colon adenocarcinoma)
-
Immunodeficient mice (e.g., athymic nude mice)
-
This compound and vehicle control
-
Cell culture reagents
-
Animal housing and monitoring equipment
-
Calipers for tumor measurement
Methodology:
-
Cell Culture: Human cancer cells are cultured in appropriate media and conditions to ensure exponential growth.
-
Tumor Implantation: A specific number of viable tumor cells (e.g., 5 x 10^6) are harvested, washed, and resuspended in a suitable medium. The cell suspension is then subcutaneously injected into the flank of each immunodeficient mouse.
-
Tumor Growth and Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound is administered to the treatment group (e.g., intraperitoneally or orally) at a predetermined dose and schedule. The control group receives the vehicle alone.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary efficacy endpoint is often tumor growth inhibition. Other endpoints may include tumor regression and survival.
-
Toxicity Assessment: Animal body weight and general health are monitored regularly to assess treatment-related toxicity.
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analyses are performed to determine the significance of any differences between the treatment and control groups.
Caption: A generalized workflow for preclinical xenograft studies.
Clinical Development and Future Directions
This compound has undergone evaluation in three Phase I clinical trials, demonstrating some activity in heavily pretreated patients with both hematologic malignancies and solid tumors.[2] While specific quantitative data from these trials, such as patient response rates and survival outcomes, are not yet widely published, the encouraging preclinical results and initial clinical observations warrant further investigation in Phase II and III trials. The unique biochemical properties of this compound, particularly the long intracellular retention of its active metabolite, suggest it could potentially replace or be used in combination with cytarabine in the treatment of acute myelogenous leukemia and potentially other cancers.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Access Pharmaceuticals Announces Publication of this compound Combination Data - BioSpace [biospace.com]
- 3. Phase I clinical and pharmacology study of clofarabine in patients with solid and hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Biochemical Pharmacology of Thiarabine and Cytarabine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biochemical and pharmacological properties of Thiarabine and cytarabine, two nucleoside analogs used in cancer therapy. The information presented is based on preclinical and clinical data to assist researchers and drug development professionals in understanding the key differences and potential advantages of these compounds.
Introduction
Cytarabine (ara-C) has been a cornerstone in the treatment of hematologic malignancies, particularly acute myeloid leukemia (AML), for decades.[1][2] It is a pyrimidine nucleoside analog that, upon intracellular activation to its triphosphate form (ara-CTP), inhibits DNA synthesis and induces apoptosis in rapidly dividing cancer cells.[3][4] However, its efficacy is limited by factors such as poor oral bioavailability and the development of drug resistance.[1][5]
This compound (4'-thio-ara-C) is a close structural analog of cytarabine that has demonstrated superior preclinical antitumor activity.[6][7] The substitution of the 4'-oxygen with a sulfur atom in the arabinofuranosyl ring leads to significant differences in its biochemical pharmacology, offering potential advantages over cytarabine.[6] This guide will delve into a comparative analysis of their mechanisms of action, metabolism, resistance profiles, and preclinical efficacy.
Mechanism of Action
Both this compound and cytarabine are pro-drugs that require intracellular phosphorylation to their active triphosphate forms, this compound-5'-triphosphate (this compound-TP) and cytarabine-5'-triphosphate (ara-CTP), respectively. This metabolic activation is catalyzed by deoxycytidine kinase (dCK).[6][8]
The active triphosphate metabolites act as competitive inhibitors of DNA polymerases, leading to the termination of DNA chain elongation upon their incorporation into the DNA strand.[3][6] This disruption of DNA synthesis is the primary mechanism of their cytotoxic effects.
dot
Comparative Biochemical and Pharmacological Parameters
A key distinction in the biochemical pharmacology of this compound and cytarabine lies in the properties of their active metabolites. Preclinical studies have indicated that this compound-TP has a significantly longer intracellular retention time in tumor cells compared to ara-CTP.[6] This prolonged retention of the active metabolite may contribute to a more sustained inhibition of DNA synthesis and enhanced antitumor activity.
| Parameter | This compound | Cytarabine | References |
| Oral Bioavailability | ~16% | < 20% | [5][6] |
| Intracellular Half-life of Active Triphosphate | Longer retention time reported | Shorter retention time | [6] |
| Inhibition of DNA Polymerase (Ki) | Data not available | Data not available | |
| Primary Resistance Mechanism | Reduced dCK activity (predicted) | Reduced dCK activity | [8] |
Preclinical Antitumor Activity
This compound has demonstrated superior antitumor activity compared to cytarabine in various human tumor xenograft models.[6][7] Notably, unlike cytarabine, this compound has shown significant efficacy against solid tumors, suggesting a broader spectrum of potential clinical applications.[6]
| Cancer Model | This compound | Cytarabine | References |
| Leukemia Cell Lines (IC50) | Data not available | Varies (e.g., HL-60: ~0.1-1 µM) | |
| Solid Tumor Xenografts | Excellent activity | Limited to no activity | [6] |
Experimental Protocols
Determination of Intracellular Nucleoside Triphosphate Levels
A common method for quantifying intracellular levels of this compound-TP and ara-CTP involves high-performance liquid chromatography (HPLC).
Protocol Outline:
-
Cell Culture and Drug Incubation: Cancer cells are cultured to a desired density and incubated with this compound or cytarabine at specified concentrations and time points.
-
Cell Lysis and Extraction: Cells are harvested, washed, and then lysed to release intracellular contents. Proteins are precipitated using an acid such as trichloroacetic acid.
-
Neutralization and Sample Preparation: The acidic extract is neutralized, and the supernatant containing the nucleotides is collected for analysis.
-
HPLC Analysis: The nucleotide extract is injected into an HPLC system equipped with a suitable column (e.g., anion-exchange or reverse-phase ion-pair) and a UV detector. The concentrations of this compound-TP and ara-CTP are determined by comparing their peak areas to those of known standards.
dot
DNA Polymerase Inhibition Assay
The inhibitory potential of this compound-TP and ara-CTP on DNA polymerase activity can be assessed using an in vitro assay.
Protocol Outline:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a DNA template-primer, DNA polymerase, and all four deoxyribonucleoside triphosphates (dNTPs), one of which is radiolabeled (e.g., [³H]dGTP).
-
Inhibitor Addition: Varying concentrations of this compound-TP or ara-CTP are added to the reaction mixtures.
-
Enzyme Reaction: The DNA polymerase reaction is initiated and allowed to proceed for a defined period at an optimal temperature.
-
Reaction Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated onto a filter.
-
Quantification of Incorporation: The amount of radiolabeled dNTP incorporated into the DNA is measured using a scintillation counter. The inhibitory constant (Ki) can be determined from the dose-response curve.
dot
Resistance Mechanisms
Resistance to cytarabine is a significant clinical challenge. The primary mechanism of resistance is the decreased expression or activity of deoxycytidine kinase (dCK), the enzyme responsible for the initial phosphorylation step.[8] Due to their structural similarity and reliance on the same activation pathway, cross-resistance between cytarabine and this compound is anticipated.
Conclusion
This compound presents a promising alternative to cytarabine with several potential advantages. Its superior preclinical antitumor activity, particularly against solid tumors, and its oral bioavailability, address key limitations of cytarabine.[6] The longer intracellular retention of its active triphosphate metabolite likely contributes to its enhanced efficacy.[6] Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in various cancer types. This comparative guide provides a foundation for researchers to understand the nuanced biochemical and pharmacological differences between these two important nucleoside analogs.
References
- 1. This compound, 1-(4-Thio-β-D-arabinofuranosyl)cytosine. A Deoxycytidine Analog With Excellent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical combination therapy of this compound plus various clinical anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiarabine and Standard-of-Care in Hematologic Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the clinical trial data for Thiarabine against historical and contemporary standard-of-care treatments for acute myeloid leukemia (AML) and T-cell acute lymphoblastic leukemia (T-ALL). Due to the limited availability of published quantitative data from the early-phase clinical trials of this compound, this comparison relies on qualitative descriptions of its activity, juxtaposed with robust data from pivotal trials of comparator agents.
Executive Summary
This compound, a nucleoside analog, demonstrated preclinical promise and entered Phase I clinical trials for solid tumors and hematologic malignancies in the early 2000s. While reports from this period suggest some anti-tumor activity, a comprehensive public record of quantitative outcomes, such as response rates and survival data, is not available. This guide, therefore, presents the available information on this compound in the context of established standard-of-care regimens from that era and the more recent clinical data for Nelarabine, a mechanistically similar drug approved for T-ALL. This approach offers a valuable perspective for researchers in the field of nucleoside analogs and the development of therapies for hematologic cancers.
Data Presentation
Table 1: Comparison of Efficacy in T-Cell Acute Lymphoblastic Leukemia (T-ALL)
| Treatment Arm | Study | Patient Population | n | 5-Year Disease-Free Survival (DFS) | 5-Year Overall Survival (OS) | Key Adverse Events (Grade ≥3) |
| This compound | Phase I Trials | Refractory Hematologic Malignancies | N/A | Data not available | Data not available | Data not available |
| Standard of Care (aBFM) ¹ | AALL0434[1] | Newly Diagnosed T-ALL (Ages 1-31) | 336 | 82.1% ± 2.7% | Not reported separately | Acceptable and similar to Nelarabine arm |
| Nelarabine + aBFM | AALL0434[1] | Newly Diagnosed T-ALL (Ages 1-31) | 323 | 88.2% ± 2.4% | Not reported separately | Acceptable and similar to aBFM alone arm, including neurotoxicity |
¹aBFM: augmented Berlin-Frankfurt-Muenster chemotherapy regimen
Table 2: Standard-of-Care Induction Regimen for Acute Myeloid Leukemia (AML) in the Early 2000s
| Regimen | Components | Typical Patient Population | Expected Complete Remission (CR) Rate |
| "7+3" | 7 days of continuous infusion Cytarabine + 3 days of an Anthracycline (e.g., Daunorubicin) | Newly diagnosed, medically fit adults | 60-80% in younger adults |
Experimental Protocols
This compound Phase I Trials: Detailed experimental protocols for the early this compound trials are not publicly available. Based on typical Phase I designs of that era, these were likely dose-escalation studies to determine the maximum tolerated dose (MTD) and assess safety in patients with refractory solid tumors and hematologic malignancies.
AALL0434 (Nelarabine in T-ALL): This was a large, randomized phase III trial.
-
Patient Population: 1,562 evaluable patients aged 1-31 years with newly diagnosed T-ALL.
-
Backbone Therapy: All patients received the augmented Berlin-Frankfurt-Muenster (aBFM) chemotherapy regimen.
-
Randomization: Intermediate- and high-risk patients were randomized to receive six 5-day courses of nelarabine or no nelarabine.
-
Primary Endpoint: Disease-Free Survival (DFS).
Standard "7+3" Regimen for AML:
-
Cytarabine: 100-200 mg/m²/day as a continuous intravenous infusion for 7 days.
-
Daunorubicin: 45-60 mg/m²/day as an intravenous infusion for 3 days.
-
Monitoring: Frequent blood counts and bone marrow biopsies to assess response.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Simplified workflow of the AALL0434 clinical trial.
Concluding Remarks
While this compound showed initial promise as a next-generation nucleoside analog, the lack of publicly available, quantitative data from its clinical trials prevents a direct and robust comparison with established standard-of-care treatments. The information available suggests that, like other drugs in its class, it functions by inhibiting DNA synthesis.
In contrast, the extensive clinical development of Nelarabine, particularly in T-ALL, provides a clear example of how a similar agent can be successfully integrated into standard chemotherapy backbones to improve patient outcomes. The data from the AALL0434 trial demonstrates a statistically significant improvement in disease-free survival with the addition of Nelarabine for pediatric and young adult T-ALL patients.
For researchers and drug development professionals, the story of this compound underscores the challenges of early-stage clinical development and the importance of transparent data reporting to the scientific community. The success of Nelarabine, however, continues to validate the therapeutic potential of nucleoside analogs in hematologic malignancies. Future research in this area may benefit from exploring novel combinations and focusing on patient populations with specific molecular markers that predict sensitivity to this class of drugs.
References
Safety Operating Guide
Navigating the Disposal of Thiarabine: A Guide to Safe and Compliant Practices
For Immediate Implementation by Laboratory and Drug Development Professionals
Thiarabine, a potent antineoplastic agent, requires meticulous handling and disposal to ensure the safety of laboratory personnel and the environment. As a cytotoxic compound, its waste is classified as hazardous and is subject to stringent federal and state regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound and associated materials, ensuring compliance and minimizing risk.
Core Principles of this compound Waste Management
Due to its cytotoxic nature, all waste contaminated with this compound must be managed in accordance with hazardous waste protocols, specifically those outlined by the Resource Conservation and Recovery Act (RCRA). The fundamental principle is the segregation of this compound waste from non-hazardous and other forms of chemical waste at the point of generation.
Cross-contamination must be rigorously prevented. Any materials, from personal protective equipment (PPE) to laboratory consumables, that come into contact with this compound are to be treated as hazardous waste.
Waste Categorization and Disposal Pathways
This compound waste is broadly categorized into two streams: bulk and trace waste. The appropriate disposal container is determined by the concentration of the residual drug.
| Waste Category | Description | Disposal Container |
| Bulk Waste | Any container holding more than 3% of the original volume of the this compound formulation. This includes partially used vials, syringes with more than residual amounts (e.g., >0.1 ml), and materials from spill cleanups. | Black RCRA-rated hazardous waste container |
| Trace Waste | Items contaminated with less than 3% of the original this compound volume. This includes "RCRA empty" vials and syringes, contaminated PPE (gloves, gowns), and labware. | Yellow trace chemotherapy waste container |
It is a best practice, and a requirement in many states, to handle all chemotherapy drug waste as hazardous, regardless of its classification under RCRA.[1]
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols are based on general best practices for antineoplastic agents and should be adapted to comply with institutional and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for this compound if available.
Protocol 1: Disposal of Bulk this compound Waste
-
Identify Bulk Waste: This includes expired, unused, or partially used vials of this compound, and syringes containing a discernible amount of the drug.
-
Segregate Immediately: Do not mix bulk this compound waste with other chemical or non-hazardous waste.
-
Use Designated Containers: Place all bulk waste directly into a clearly labeled, black RCRA hazardous waste container.[2]
-
Labeling: Ensure the container is labeled with "Hazardous Waste," the name "this compound," and any other information required by your institution.
-
Storage: Store the sealed container in a designated satellite accumulation area.
-
Pickup: Arrange for hazardous waste pickup through your institution's EHS department.
Protocol 2: Disposal of Trace this compound Waste and Contaminated Materials
-
Identify Trace Waste: This includes vials and syringes that are "RCRA empty" (containing less than 3% of the original volume), as well as contaminated PPE, absorbent pads, and other disposable items.[1][2][3]
-
Segregate at Point of Use: Immediately place all trace-contaminated items into a designated yellow chemotherapy waste container.[3][4]
-
Sharps Handling:
-
Syringes that are completely empty (no visible drug residue) can be disposed of in a red sharps container.
-
Syringes containing any residual this compound must be treated as bulk waste and placed in the black RCRA container. Do not place these in a standard sharps container.
-
-
PPE Disposal: Double chemotherapy gloves, gowns, and other disposable PPE worn during handling must be disposed of in the yellow trace waste container.
-
Final Packaging: Once full, the yellow trace waste container should be sealed and may need to be placed inside a biohazard waste box for disposal, as per institutional protocols.[4] This waste stream is typically destined for incineration.[3]
-
Decontamination of Reusable Items: For non-disposable items, decontamination procedures should be established. A common practice involves cleaning with an alkaline detergent (pH > 7) followed by a disinfectant.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
Caption: Decision workflow for the segregation of this compound waste streams.
References
Essential Safety and Logistical Information for Handling Thiarabine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, procedural information for the safe handling and disposal of Thiarabine. This compound is an analog of the antimetabolite cytarabine (ara-C) with potent antineoplastic activity.[1][2][3] Due to its cytotoxic nature, strict adherence to safety protocols is essential to minimize exposure and ensure a safe laboratory environment. This compound is suspected of causing genetic defects and may damage fertility or an unborn child.[4]
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against exposure to this compound. Personnel should be trained in the proper donning and doffing of PPE.
Recommended PPE for Handling this compound
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves tested for use with chemotherapy drugs (meeting ASTM D6978 standard). | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection and allows for safe removal of the outer glove if contaminated.[4][5] |
| Gown | Disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. Gown should close in the back. | Protects against splashes and contamination of personal clothing.[6] |
| Eye/Face Protection | Safety goggles or a full-face shield. | Protects eyes and face from splashes of liquids or aerosols.[6][7] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder form of the drug, when there is a risk of aerosolization, or during spill cleanup. | Prevents inhalation of the cytotoxic compound, especially in powder form or as an aerosol.[7][8] |
| Shoe Covers | Disposable shoe covers should be worn when there is a risk of spills. | Prevents the tracking of contaminants outside of the work area. |
Emergency First Aid Procedures
In the event of an exposure to this compound, immediate action is critical.
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with large volumes of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][9] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[8] |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8] |
Operational and Disposal Plans
A clear and structured plan for the handling and disposal of this compound is mandatory to ensure safety and compliance.
Step-by-Step Handling Procedures
-
Preparation :
-
All handling of this compound, especially in its powder form, must be conducted in a designated area, preferably within a certified Class II Biological Safety Cabinet (BSC) or a cytotoxic laminar flow cabinet.[6]
-
Cover the work surface with a disposable, absorbent, plastic-backed liner.
-
Ensure a cytotoxic drug spill kit is readily available.[10]
-
Assemble all necessary supplies before beginning work to minimize traffic in and out of the controlled area.
-
-
During Handling :
-
Wear all recommended PPE as specified in the table above.
-
When reconstituting the drug, use techniques to minimize aerosol formation, such as using a venting needle.[6]
-
Use Luer-Lock syringes and needles to prevent accidental disconnection.[6]
-
Avoid touching personal items (e.g., phones, pens) with gloved hands.
-
Change gloves every 30-60 minutes or immediately if they become torn, punctured, or contaminated.[5]
-
-
After Handling :
-
Wipe down all surfaces in the work area with an appropriate decontaminating solution.
-
Carefully doff PPE, removing the outer pair of gloves first, followed by the gown, and then the inner pair of gloves.
-
Dispose of all contaminated disposable materials in designated cytotoxic waste containers.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
All waste generated from the handling of this compound is considered cytotoxic waste and must be disposed of accordingly.
-
Sharps : Needles, syringes, and other sharp objects should be placed in a designated, puncture-resistant cytotoxic sharps container.[11]
-
Contaminated PPE and Materials : Gloves, gowns, absorbent pads, and other contaminated materials should be placed in a clearly labeled, leak-proof, double-sealed polyethylene bag or a designated cytotoxic waste container.[6]
-
Unused/Expired Drug : Unused or expired this compound should be returned to the pharmacy or disposed of as hazardous chemical waste according to institutional and local regulations. Do not dispose of it in regular trash or down the drain.[11]
-
Incineration : The recommended method for the final disposal of cytotoxic waste is high-temperature incineration (at least 1100°C).[6]
Spill Management
A plan for managing spills is crucial to mitigate exposure and environmental contamination.
This compound Spill Cleanup Workflow
Caption: Workflow for the safe cleanup of a this compound spill.
References
- 1. This compound | C9H13N3O4S | CID 168566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. This compound, 1-(4-Thio-β-D-arabinofuranosyl)cytosine. A Deoxycytidine Analog With Excellent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.uio.no [med.uio.no]
- 5. uwyo.edu [uwyo.edu]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. obaid.info [obaid.info]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. guysandstthomas.nhs.uk [guysandstthomas.nhs.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
